9-Methylfluorene-9-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methylfluorene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548398 | |
| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82102-37-2 | |
| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene, 9-methyl, 9-carbonylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Applications of 9-Methylfluorene-9-carbonyl Chloride in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylfluorene-9-carbonyl chloride, a derivative of fluorene, is a versatile reagent with significant applications in modern organic synthesis. This technical guide provides an in-depth exploration of its two primary roles: as a stable, solid carbon monoxide (CO) source for palladium-catalyzed carbonylation reactions, commercially known as COgen, and as a protecting group for amines, analogous to the widely used Fmoc group. This document will detail the mechanistic principles, provide field-proven insights, and present detailed experimental protocols for its application, empowering researchers to leverage this reagent in complex synthetic endeavors, including drug discovery and development.
Introduction: The Duality of 9-Methylfluorene-9-carbonyl Chloride
9-Methylfluorene-9-carbonyl chloride presents a unique duality in its synthetic utility. On one hand, it serves as an innovative solution to the challenges of handling gaseous carbon monoxide in transition metal catalysis. On the other, its structural similarity to the fluorenylmethoxycarbonyl (Fmoc) group suggests its potential as a valuable tool for the protection of primary and secondary amines, a critical step in peptide synthesis and the synthesis of complex nitrogen-containing molecules. This guide will dissect these two core applications, providing the theoretical framework and practical knowledge necessary for their successful implementation.
Table 1: Physicochemical Properties of 9-Methylfluorene-9-carbonyl chloride [1]
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClO |
| Molecular Weight | 242.70 g/mol |
| Appearance | Solid |
| CAS Number | 82102-37-2 |
| InChIKey | ZQYOOHGEBHBNTP-UHFFFAOYSA-N |
Application as a Carbon Monoxide Source (COgen) in Palladium-Catalyzed Carbonylations
The use of carbon monoxide gas in palladium-catalyzed carbonylation reactions is a powerful method for the synthesis of carbonyl-containing compounds such as ketones, esters, and amides. However, the high toxicity and flammability of CO gas, coupled with the need for specialized high-pressure equipment, present significant safety and practical challenges. 9-Methylfluorene-9-carbonyl chloride, under the trade name COgen, offers a safe and convenient solid alternative for the ex situ generation of CO.
Mechanism of Carbon Monoxide Release
The release of carbon monoxide from 9-Methylfluorene-9-carbonyl chloride is a palladium-catalyzed process. In the presence of a palladium(0) catalyst and a suitable ligand, the acyl chloride undergoes a decarbonylation reaction. This process is typically facilitated by the use of a two-chamber system, where the CO is generated in one chamber and diffuses into the reaction chamber containing the substrates.
Figure 1: Palladium-catalyzed release of carbon monoxide from 9-Methylfluorene-9-carbonyl chloride.
Advantages of COgen over Gaseous Carbon Monoxide
The use of COgen in a two-chamber system provides several key advantages:
-
Safety: Eliminates the need to handle highly toxic and flammable CO gas directly.
-
Convenience: As a stable, crystalline solid, it is easy to handle and store.
-
Stoichiometric Control: Allows for the generation of precise, near-stoichiometric amounts of CO, which can be advantageous in certain reactions.
-
No Specialized Equipment: Avoids the requirement for high-pressure reactors and specialized gas handling equipment.
Experimental Protocols for Palladium-Catalyzed Carbonylations using COgen
The following protocols are illustrative examples of how COgen can be employed in common palladium-catalyzed carbonylation reactions. These reactions are typically performed in a two-chamber reactor system.
The carbonylative Suzuki coupling is a powerful method for the synthesis of unsymmetrical ketones from aryl halides and boronic acids.
Reaction Scheme:
Ar-X + Ar'-B(OH)₂ + CO → Ar-CO-Ar'
Step-by-Step Protocol:
-
Chamber A (CO Generation): To a dry vial, add 9-Methylfluorene-9-carbonyl chloride (COgen, 1.25 mmol), Pd(dba)₂ (5 mol%), and (t-Bu)₃P·HBF₄ (5 mol%).
-
Add dry toluene (3 mL) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Chamber B (Carbonylation Reaction): To a separate dry vial, add the aryl bromide (0.5 mmol), the potassium aryl trihydroxyborate salt (0.55 mmol), Pd(acac)₂ (variable mol%), and the desired ligand (variable mol%).
-
Add dry toluene (3 mL).
-
Assembly and Reaction: Assemble the two-chamber reactor, ensuring a sealed system.
-
Heat the entire apparatus at the desired temperature (e.g., 80-100 °C) with stirring for the specified reaction time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction in Chamber B with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 2: Example Substrates for Carbonylative Suzuki Coupling
| Aryl Halide | Boronic Acid Derivative | Product |
| 4-Bromoacetophenone | Phenyltrihydroxyborate | 4-Acetylbenzophenone |
| 3-Bromopyridine | (4-Methoxyphenyl)trihydroxyborate | 3-(4-Methoxybenzoyl)pyridine |
| 1-Bromo-4-fluorobenzene | Naphthyltrihydroxyborate | (4-Fluorophenyl)(naphthalen-1-yl)methanone |
The carbonylative Heck reaction allows for the synthesis of esters from aryl halides and alcohols.
Reaction Scheme:
Ar-X + R-OH + CO → Ar-COOR
Step-by-Step Protocol:
-
Chamber A (CO Generation): Prepare as described in the Suzuki coupling protocol.
-
Chamber B (Carbonylation Reaction): To a separate dry vial, add the aryl iodide (1.0 equiv), the alcohol (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a non-nucleophilic base (e.g., DBU, 1.2 equiv).
-
Add a suitable solvent (e.g., toluene or dioxane, 0.1 M).
-
Assembly and Reaction: Assemble the two-chamber reactor and heat with stirring.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid and brine. The organic layer is dried, filtered, and concentrated. The product is purified by chromatography.
While less common, carbonylative Sonogashira-type couplings can be adapted for amide synthesis. A more direct approach is the aminocarbonylation of aryl halides.
Reaction Scheme (Aminocarbonylation):
Ar-X + R₂NH + CO → Ar-CONR₂
Step-by-Step Protocol:
-
Chamber A (CO Generation): Prepare as described previously.
-
Chamber B (Carbonylation Reaction): To a separate dry vial, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd(dba)₂, 2 mol%), a ligand (e.g., P(t-Bu)₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF).
-
Assembly and Reaction: Assemble the two-chamber reactor and heat with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.
Application as an Amine Protecting Group (Mmoc)
The structural similarity of the 9-methylfluorenylmethoxycarbonyl group to the well-established 9-fluorenylmethoxycarbonyl (Fmoc) group suggests its utility as a protecting group for amines. For clarity in this guide, we will refer to the 9-Methylfluorene-9-carbonyl group as "Mmoc". While direct literature on the Mmoc group is scarce, its properties and reactivity can be inferred from the extensive knowledge of Fmoc chemistry.
The Principle of Amine Protection in Peptide Synthesis
In peptide synthesis, the α-amino group of an amino acid must be temporarily protected to prevent self-polymerization and to ensure the formation of the desired peptide sequence. An ideal protecting group is stable during the coupling reaction but can be selectively removed under mild conditions that do not affect other protecting groups or the peptide backbone. This principle of "orthogonality" is fundamental to modern peptide synthesis.
The 9-Methylfluorene-9-carbonyl (Mmoc) Group: A Postulated Analogue to Fmoc
The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in DMF. The cleavage proceeds via a β-elimination mechanism. Given the structural similarity, the Mmoc group is also expected to be base-labile, though the presence of the methyl group at the 9-position may influence its stability and cleavage kinetics.
Figure 2: Postulated reaction scheme for the protection of an amine with Mmoc-Cl and its subsequent deprotection.
Potential Advantages and Disadvantages Compared to Fmoc
-
Potential Advantages: The methyl group in the Mmoc moiety might increase its stability under certain conditions, potentially offering a different orthogonality profile compared to Fmoc. This could be advantageous in the synthesis of complex peptides where fine-tuning of protecting group lability is required.
-
Potential Disadvantages: The steric hindrance from the methyl group could potentially slow down both the protection and deprotection steps. Furthermore, the synthesis of Mmoc-protected amino acids may be less straightforward than their Fmoc counterparts due to the different precursor.
Postulated Experimental Protocols
The following protocols are based on standard procedures for Fmoc chemistry and are provided as a starting point for the investigation of the Mmoc protecting group.
Reaction Scheme:
Amino Acid + 9-Methylfluorene-9-carbonyl chloride → Mmoc-Amino Acid
Step-by-Step Protocol:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Basification: Add a base (e.g., sodium carbonate or sodium bicarbonate, 2.0 equiv) to the solution and stir until dissolved.
-
Addition of Mmoc-Cl: Slowly add a solution of 9-Methylfluorene-9-carbonyl chloride (1.1 equiv) in 1,4-dioxane to the amino acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with dilute HCl to pH 2-3. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Reaction Scheme:
Mmoc-Peptide → Peptide + CO₂ + 9-Methylene-9-methylfluorene
Step-by-Step Protocol (for Solid-Phase Peptide Synthesis):
-
Swelling: Swell the Mmoc-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the byproducts.
-
The deprotected peptide-resin is now ready for the next coupling step.
Table 3: Comparison of Common Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Standard for SPPS; mild cleavage. |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Used in orthogonal and earlier SPPS strategies. |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂/Pd) | Common in solution-phase synthesis. |
| 9-Methylfluorene-9-carbonyl | Mmoc | Postulated: Base | Potential for altered stability and orthogonality. |
Safety and Handling
9-Methylfluorene-9-carbonyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a dry environment. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
9-Methylfluorene-9-carbonyl chloride is a reagent of significant interest to the synthetic chemist. Its established role as a safe and practical carbon monoxide source in palladium-catalyzed reactions has already made a considerable impact on the field. The exploration of its potential as a novel amine protecting group, the Mmoc group, opens up new avenues for research in peptide synthesis and the development of complex nitrogen-containing molecules. Further investigation is warranted to fully characterize the stability and cleavage kinetics of the Mmoc group and to explore its orthogonality with other protecting groups. The continued development and application of such versatile reagents will undoubtedly contribute to the advancement of organic synthesis and drug discovery.
References
-
PubChem. (n.d.). 9-Methylfluorene. Retrieved from [Link]
-
PubChem. (n.d.). 9-Methylfluorene-9-carbonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6334-6351. [Link]
-
Chemdad. (n.d.). 9-Methylfluorene-9-carbonyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 833-846. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2010). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 2(2), 127-143. [Link]
-
Otago University Research Archive. (2016). Carbonylations with Bridged Carbonyl Compounds as CO donors. Retrieved from [Link]
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 91. [Link]
-
Organic Chemistry Portal. (2012). Palladium Catalyzed Carbonylative Heck Reaction Affording Monoprotected 1,3-Ketoaldehydes. Organic Letters, 14(10), 2536-2539. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]
-
PubMed. (2024). Palladium-Catalyzed Carbonylative Sonogashira Transformations: Advancements and Insights. ACS Omega, 9(3), 3245-3258. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by acylation of arenes. Retrieved from [Link]
-
YouTube. (2018, September 20). 20.10a Synthesis of Esters. Retrieved from [Link]
-
YouTube. (2021, April 14). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing esters from alcohols and ketenes.
- Google Patents. (n.d.). Method for the fmoc group cleavage.
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Esters. Retrieved from [Link]
-
YouTube. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress on catalytic Heck carbonylations using carbon monoxide surrogates. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
ResearchGate. (2006). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. The Journal of Organic Chemistry, 71(25), 9541-9544. [Link]
-
Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193. [Link]
-
ResearchGate. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26(15), 3284-3288. [Link]
-
Organic Chemistry Portal. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13(5), 1028-1031. [Link]
-
YouTube. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. Retrieved from [Link]
-
PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. The Journal of Organic Chemistry, 89(2), 1269-1274. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonality of the Epoc group. (a) Fmoc-selective deprotection. (b).... Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). 9-Methylfluoren. Retrieved from [Link]
Sources
Introduction: Harnessing a "Silent Killer" for Therapeutic Benefit
An In-Depth Technical Guide to the Mechanisms of Carbon Monoxide Release from COgen Prodrugs
Carbon monoxide (CO), long stigmatized as a toxic gas due to its high affinity for hemoglobin, is now recognized as a critical endogenous gasotransmitter, akin to nitric oxide (NO) and hydrogen sulfide (H₂S).[1] Produced in the human body by the enzymatic degradation of heme by heme oxygenase (HO-1), CO plays a vital role in maintaining cellular homeostasis.[2][3] It exhibits a remarkable spectrum of therapeutic activities, including anti-inflammatory, anti-apoptotic, anti-proliferative, and cytoprotective effects.[1][4][5] These properties have positioned CO as a promising therapeutic agent for a vast array of pathologies, from inflammatory diseases and ischemia-reperfusion injury to cancer and organ transplantation.[1][3][4][6][7]
However, the clinical application of gaseous CO is fraught with challenges, primarily due to the difficulty in controlling its dosage and the risk of systemic toxicity from elevated carboxyhemoglobin levels.[1][3] This has driven the development of CO-releasing molecules (CORMs) , or COgens , which are sophisticated prodrugs designed to deliver controlled and targeted amounts of CO.[4][6][7] Most CORMs are transition-metal carbonyl complexes that sequester CO until a specific trigger initiates its release.[2][7] This guide provides a detailed exploration of the core mechanisms governing CO release from these innovative therapeutic agents, offering field-proven insights for researchers and drug development professionals.
Pillar 1: The Foundational Principle of Triggered Release
The central paradigm of COgen design is the transition from a stable, inactive prodrug to an active state that liberates therapeutic CO. This transformation is not spontaneous but is initiated by a specific internal or external stimulus. The choice of trigger is a critical design element, dictating the spatial and temporal control of CO delivery. Upon activation, the COgen releases CO and a metal-containing fragment, termed an inactivated CORM (iCORM).[2][4]
A crucial aspect of experimental design and therapeutic development is the independent evaluation of the iCORM.[2] Its biological activity must be assessed to ensure that the observed therapeutic effects are attributable to CO release and not to the metallic byproduct.[2][4][6]
Caption: The core concept of COgen activation and release.
Pillar 2: A Compendium of CO Release Mechanisms
The versatility of COgen chemistry allows for a wide array of activation strategies. These mechanisms can be broadly categorized by the nature of the trigger, enabling researchers to tailor drug delivery to specific pathological microenvironments or to apply external control.[1][4][5]
Ligand-Exchange and Solvent-Triggered Release
The earliest CORMs were designed to release CO upon dissolution in a solvent, typically through a ligand substitution mechanism. In an aqueous biological milieu, a water molecule or an endogenous ligand (like a thiol from glutathione or cysteine) displaces a CO ligand from the metal center, triggering its release.[2][4][8]
-
Causality: The lability of the metal-CO bond in the presence of competing ligands drives this process. The rate of release is dependent on the solvent, the nature of the CORM's other ligands, and the concentration of biological nucleophiles.
-
Example: CORM-3 ([Ru(CO)₃Cl(glycinate)]) releases CO in aqueous solution, a process that can be accelerated by the presence of thiols.[6][8]
-
Challenge: This mechanism offers limited temporal and spatial control, as CO release begins immediately upon introduction to the biological system, potentially leading to off-target effects.
Photo-Activated Release (PhotoCORMs)
Perhaps the most elegant strategy for achieving precise spatiotemporal control is the use of light as a trigger.[2] PhotoCORMs are stable in the dark but release CO upon irradiation with light of a specific wavelength.[1][5][9]
-
Causality: The absorption of a photon excites the molecule, often involving a metal-to-ligand charge transfer.[2] This electronic excitation weakens the metal-CO back-bonding, leading to the dissociative loss of a CO ligand.[2][9]
-
Expert Insight: The key development goal is shifting the activation wavelength from the UV, which has low tissue penetration and can cause cellular damage, to the visible or near-infrared (NIR) "therapeutic window" for in vivo applications.[5][9] Recent strategies have even explored using photosensitizers to enable CO release with red light.[10]
-
Example: Manganese(I) tricarbonyl complexes, such as Trypto-CORM, have been designed to release CO upon irradiation with visible light.[3]
-
Trustworthiness: The control offered by an external light source is unparalleled. The dosage can be finely tuned by modulating light intensity and duration, and delivery can be restricted to a highly localized area.[5]
Enzyme-Triggered Release (ET-CORMs)
To leverage the unique biochemical signatures of disease states, enzyme-triggered CORMs (ET-CORMs) have been developed. These molecules are designed to be substrates for enzymes that are overexpressed at the target site, such as in tumors or inflamed tissues.[6][9]
-
Causality: The ET-CORM prodrug contains a chemical moiety that masks the CO-releasing core. An enzyme, such as an esterase, cleaves this masking group, inducing an electronic cascade or structural rearrangement that destabilizes the molecule and liberates CO.[9]
-
Example: Dienol-Fe(CO)₃ compounds have been designed with acyloxybutadiene ligands. Intracellular esterases cleave the ester bond, leading to the formation of a dienol-Fe(CO)₃ moiety that rapidly decomposes to release CO.[9]
-
Self-Validation: The design ensures that CO release is minimal in healthy tissue with normal enzyme levels, but is "switched on" in the target pathological environment, thereby increasing specificity and reducing systemic exposure.
pH-Triggered Release
The microenvironment of tumors and inflamed tissues is often characterized by acidosis (lower pH). This physiological abnormality can be exploited as a trigger for CO release.[4][9]
-
Causality: The COgen is engineered to be stable at physiological pH (7.4) but to undergo a protonation-induced decomposition at acidic pH.[9] This protonation event alters the electronic structure of the molecule, initiating the CO release cascade.
-
Example: CORM-A1 ([Na₂BH₃CO₂]) is a non-metallic COgen whose CO release is accelerated in acidic conditions. The mechanism involves protonation that generates an unstable borane carbonyl intermediate, which then decomposes to release CO.[9]
-
Expert Insight: The rate of CO release from pH-sensitive COgens can be tuned by adjusting the pKa of the molecule, allowing for optimized delivery in different acidic environments.
Other Emerging Triggers
Research continues to expand the repertoire of triggers for bespoke drug delivery.[4][5]
-
Oxidation-Triggered: Molecules that release CO in response to the high levels of reactive oxygen species (ROS) found in cancerous or inflamed tissues.[4][8]
-
Ultrasound-Activated: CO can be encapsulated within microbubbles or other nanocarriers.[11] Focused ultrasound can then be used to mechanically rupture these carriers at a specific anatomical location, providing on-demand CO release with real-time imaging guidance.[11][12]
Caption: Overview of stimuli-responsive CO release mechanisms.
Pillar 3: Experimental Validation & Protocol Design
Trustworthiness in drug development hinges on robust and reproducible methods for characterizing drug release. For COgens, the primary goal is to quantify the rate and stoichiometry of CO liberation under physiologically relevant conditions.
Data Presentation: Comparative Analysis of COgen Classes
| COgen Class | Trigger | Representative Molecule | Key Characteristics | Potential Application |
| Solvent-Triggered | Ligand Exchange | CORM-3 | Spontaneous release in aqueous media. | General research tool, systemic anti-inflammatory effects. |
| Photo-Triggered | Light (Visible/UV) | Trypto-CORM | Spatiotemporally controlled release.[3] | Localized cancer therapy, topical treatments.[2] |
| Enzyme-Triggered | Esterases | Dienol-Fe(CO)₃ complexes | High specificity for target tissues.[9] | Targeted cancer therapy, inflammation.[6] |
| pH-Triggered | Acidic pH | CORM-A1 | Activated by tumor/inflammatory microenvironment.[9] | Solid tumor targeting. |
| Ultrasound-Triggered | Mechanical Force | TARC-CO (Microbubbles) | On-demand, image-guided release.[11] | Deep tissue tumor therapy.[12] |
Experimental Protocol: Standard Spectrophotometric Myoglobin Assay for CO Release Quantification
This protocol describes a widely accepted in vitro method for measuring CO release by monitoring the spectral shift of myoglobin (Mb) as it binds CO to form carboxymyoglobin (MbCO).[9]
Principle: Deoxymyoglobin (deoxy-Mb) has a distinct absorption spectrum. Upon binding CO, it converts to MbCO, which has a different spectrum with characteristic peaks. By monitoring the change in absorbance at specific wavelengths, the amount of CO released can be quantified.
Reagents & Equipment:
-
Horse heart myoglobin (Sigma-Aldrich or equivalent)
-
Sodium dithionite (freshly prepared solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
The COgen to be tested
-
The corresponding iCORM (for control experiments)
-
Triggering apparatus (e.g., LED light source for PhotoCORMs)
-
UV-Vis spectrophotometer with cuvette holder
Caption: Workflow for the spectrophotometric myoglobin assay.
Methodology:
-
Preparation of Deoxymyoglobin (deoxy-Mb):
-
Prepare a stock solution of myoglobin (e.g., 200 µM) in PBS (pH 7.4).
-
In a sealed cuvette, add a defined volume of the myoglobin solution.
-
To reduce the ferric (Fe³⁺) metmyoglobin to the ferrous (Fe²⁺) deoxy-Mb state, add a few grains of solid sodium dithionite or a small aliquot of a freshly prepared, concentrated dithionite solution.
-
Gently mix by inversion until the color changes from brownish-red to purple-red. Record the UV-Vis spectrum to confirm the formation of deoxy-Mb (Soret peak ~434 nm).
-
-
CO Release Measurement:
-
To the cuvette containing the deoxy-Mb solution, add a specific concentration of the COgen stock solution.
-
Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 1-2 minutes).
-
If the COgen requires a trigger, apply it at time zero. For a PhotoCORM, begin irradiating the cuvette with the appropriate light source. For a pH-triggered CORM, the buffer would be pre-adjusted to the target pH.
-
Continue monitoring until the spectral changes plateau, indicating the cessation of CO release. The formation of MbCO is indicated by a shift in the Soret peak to ~423 nm and the appearance of two Q-bands at ~540 nm and ~578 nm.
-
-
Data Analysis & Self-Validation:
-
Calculate the concentration of MbCO at each time point using the changes in absorbance at characteristic wavelengths and the known extinction coefficients for deoxy-Mb and MbCO.
-
Plot the moles of CO released per mole of COgen against time to determine the release kinetics (e.g., half-life, t₁/₂) and the total CO release stoichiometry.
-
Crucial Controls: Run parallel experiments with (a) the iCORM alone to ensure it does not cause spectral changes, (b) the COgen in the absence of the trigger to confirm stability, and (c) a blank (deoxy-Mb solution with vehicle) to account for any baseline drift.
-
Conclusion and Future Outlook
The development of COgens represents a paradigm shift in harnessing the therapeutic potential of carbon monoxide. By leveraging a diverse array of chemical and physical triggers, these molecules offer unprecedented control over drug delivery, enhancing efficacy while minimizing systemic toxicity. The ability to activate CO release in response to specific biological cues (enzymes, pH, ROS) or external stimuli (light, ultrasound) is paving the way for highly targeted and personalized medicine.
Future research will focus on developing next-generation COgens with improved drug-like properties, such as enhanced water solubility, biocompatibility, and activation by tissue-penetrating NIR light.[1][5] Furthermore, integrating COgens into advanced drug delivery systems like nanoparticles and hydrogels will further refine their targeting capabilities.[4] As our understanding of the intricate mechanisms of CO release deepens, so too will our ability to design sophisticated COgen-based therapies that promise to revolutionize the treatment of a wide range of human diseases.
References
-
Heinemann, S. H., et al. (2014). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology. Available at: [Link]
-
Wang, P., et al. (2017). Carbon Monoxide and Its Controlled Release: Therapeutic Application, Detection, and Development of Carbon Monoxide Releasing Molecules (CORMs). Journal of Medicinal Chemistry. Available at: [Link]
-
Gambino, G., et al. (2024). Metal-based carbon monoxide releasing molecules with promising cytotoxic properties. Dalton Transactions. Available at: [Link]
-
Zou, T., et al. (2018). Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Zafar, M. N., et al. (2021). CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. Molecules. Available at: [Link]
-
Hu, M., et al. (2023). Synthesis, structure, CO releasing, and biological activities of new 1-D chain Mn(I)/Mn(II) visible light activated CO-releasing molecules (CORMs). Journal of Coordination Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Carbon monoxide-releasing molecules. Retrieved from: [Link]
-
Schatzschneider, U. (n.d.). CO-releasing Molecules. University of Würzburg. Available at: [Link]
-
García-Gallego, S., & Bernardes, G. J. L. (2014). Carbon-monoxide-releasing molecules for the delivery of therapeutic CO in vivo. Angewandte Chemie International Edition. Available at: [Link]
-
Atzrodt, J., et al. (2016). CO-releasing molecule (CORM) conjugate systems. Dalton Transactions. Available at: [Link]
- Not available.
-
Teledyne LABS. (n.d.). In Vitro Release Testing (IVRT). Retrieved from: [Link]
- Not available.
-
Wang, B., et al. (2022). A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes. Molecules. Available at: [Link]
- Not available.
-
Zhang, Z., et al. (2022). Ultrasound-Mediated Antitumor Therapy via Targeted Acoustic Release Carrier of Carbon Monoxide (TARC-CO). ACS Applied Materials & Interfaces. Available at: [Link]
-
Zhang, Z., et al. (2022). Ultrasound-Mediated Antitumor Therapy via Targeted Acoustic Release Carrier of Carbon Monoxide (TARC-CO). ACS Applied Materials & Interfaces. Available at: [Link]
Sources
- 1. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 9. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 10. Dual Pathways of Photorelease Carbon Monoxide via Photosensitization for Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ultrasound-Mediated Antitumor Therapy via Targeted Acoustic Release Carrier of Carbon Monoxide (TARC-CO) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 9-Methylfluorene-9-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Reactivity of a Valuable Reagent
9-Methylfluorene-9-carbonyl chloride is a specialized acylating agent with significant potential in organic synthesis and drug development. Its unique structural features, particularly the bulky fluorenyl group, offer distinct reactivity and selectivity profiles. However, as with all acyl chlorides, its utility is intrinsically linked to its stability. This guide, intended for laboratory professionals, provides a comprehensive overview of the chemical stability of 9-Methylfluorene-9-carbonyl chloride, recommended storage and handling procedures, and methods for assessing its integrity. By understanding the principles outlined herein, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
The Chemical Profile of 9-Methylfluorene-9-carbonyl chloride
9-Methylfluorene-9-carbonyl chloride is a solid organic compound with the molecular formula C₁₅H₁₁ClO and a molecular weight of approximately 242.70 g/mol .[1] Its structure is characterized by a carbonyl chloride group attached to the 9-position of a fluorene ring, which is also substituted with a methyl group at the same position. This steric hindrance around the reactive acyl chloride moiety plays a significant role in its reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClO | [1] |
| Molecular Weight | 242.70 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 82102-37-2 | [1] |
The Achilles' Heel: Understanding the Instability of Acyl Chlorides
The primary pathway for the degradation of 9-Methylfluorene-9-carbonyl chloride, like all acyl chlorides, is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Caption: Hydrolysis Degradation Pathway.
This reaction is generally rapid and exothermic. The rate of hydrolysis can be influenced by several factors:
-
Water Availability: The presence of even trace amounts of moisture in the storage environment or in solvents will lead to degradation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Steric Hindrance: The bulky 9-methylfluorenyl group offers a degree of steric protection to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less hindered acyl chlorides. However, this does not render the compound immune to hydrolysis.
The primary degradation product, 9-Methylfluorene-9-carboxylic acid , is a stable crystalline solid. Its presence in a sample of 9-Methylfluorene-9-carbonyl chloride is a clear indicator of degradation.
Best Practices for Storage and Handling
Given its reactivity, stringent storage and handling procedures are paramount to maintaining the integrity of 9-Methylfluorene-9-carbonyl chloride.
Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store at temperatures not exceeding 8°C. Refrigeration is recommended. | To slow down the rate of potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To displace atmospheric moisture and prevent hydrolysis. |
| Container | Keep in a tightly sealed container. Use containers with high-quality, non-reactive seals. | To prevent the ingress of moisture from the ambient environment. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | To minimize exposure to moisture and reactive chemicals. |
Handling Protocols
Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory when handling 9-Methylfluorene-9-carbonyl chloride. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be performed in a fume hood to avoid inhalation of any dust or fumes.
Dispensing and Weighing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Whenever possible, handle and weigh the compound in a glove box or under a stream of dry inert gas.
-
Use dry, clean spatulas and weighing vessels.
-
Promptly and securely reseal the container after dispensing.
Assessing Purity and Degradation
Regularly assessing the purity of 9-Methylfluorene-9-carbonyl chloride is crucial, especially for sensitive applications. A combination of chromatographic and spectroscopic methods can be employed.
Chromatographic Methods
Gas Chromatography (GC): Due to the high reactivity of acyl chlorides, direct GC analysis can be challenging. Derivatization is often the preferred method.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Aromatic Ketones using 9-Methylfluorene-9-carbonyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of aromatic ketones via Friedel-Crafts acylation utilizing 9-Methylfluorene-9-carbonyl chloride. Aromatic ketones are a pivotal class of compounds in medicinal chemistry and materials science, and the sterically unique 9-methylfluorene moiety offers a valuable scaffold for the design of novel molecules. These application notes detail the underlying reaction mechanism, provide step-by-step protocols for the synthesis of the acylating agent and a representative aromatic ketone, and offer insights into reaction optimization, product characterization, and safety considerations. The protocols are designed to be robust and reproducible, catering to researchers in both academic and industrial settings.
Introduction: The Significance of Fluorene-Containing Aromatic Ketones
Aromatic ketones are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and functional materials. The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in drug discovery due to its unique structural and electronic properties. Fluorene derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of the 9-methylfluorene group into an aromatic ketone structure introduces a bulky, rigid, and lipophilic moiety that can significantly influence the pharmacological profile of a molecule by modulating its binding affinity to biological targets and its pharmacokinetic properties.
9-Methylfluorene-9-carbonyl chloride is a versatile reagent for introducing this valuable pharmacophore. The Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction, provides a direct and efficient route to these target ketones.[2][3] This guide will elucidate the nuances of employing this sterically demanding acyl chloride in electrophilic aromatic substitution reactions.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The synthesis of aromatic ketones using 9-Methylfluorene-9-carbonyl chloride proceeds via the well-established Friedel-Crafts acylation mechanism. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4]
The key steps of the mechanism are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 9-Methylfluorene-9-carbonyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride ion as a tetrachloroaluminate complex ([AlCl₄]⁻), generating a resonance-stabilized acylium ion. The steric bulk of the 9-methylfluorene group does not prevent the formation of this key electrophilic intermediate.
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., anisole) acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aromatic ketone product. The product ketone, being a Lewis base, will then form a complex with the Lewis acid catalyst.
-
Work-up: An aqueous work-up is necessary to decompose the ketone-Lewis acid complex and liberate the desired aromatic ketone.[5]
Experimental Protocols
Synthesis of 9-Methylfluorene-9-carbonyl Chloride
The starting acyl chloride can be prepared from the corresponding carboxylic acid.
Protocol 1: Preparation of 9-Methylfluorene-9-carbonyl Chloride
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂), add 9-methyl-9H-fluorene-9-carboxylic acid (5.0 g, 22.3 mmol).
-
Reagent Addition: Add thionyl chloride (15 mL, 206 mmol) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid carboxylic acid will gradually dissolve.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude 9-Methylfluorene-9-carbonyl chloride, a pale yellow solid, can be purified by recrystallization from hexanes to yield the pure product.
Synthesis of (4-methoxyphenyl)(9-methyl-9H-fluoren-9-yl)methanone
This protocol details the Friedel-Crafts acylation of anisole, an electron-rich aromatic substrate, with 9-Methylfluorene-9-carbonyl chloride.
Protocol 2: Friedel-Crafts Acylation of Anisole
-
Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (3.2 g, 24.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 9-Methylfluorene-9-carbonyl chloride (5.0 g, 20.6 mmol) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: After the addition is complete, dissolve anisole (2.1 mL, 19.4 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20 minutes. The reaction mixture will typically develop a deep color.[6]
-
Reaction: After the addition of anisole, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). Stir vigorously until the ice has melted and the color of the organic layer lightens.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (4-methoxyphenyl)(9-methyl-9H-fluoren-9-yl)methanone as a white or pale yellow solid.
Data Presentation and Characterization
The synthesized aromatic ketone should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Expected Yield and Characterization Data for (4-methoxyphenyl)(9-methyl-9H-fluoren-9-yl)methanone
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.80-7.75 (m, 2H), 7.65-7.60 (m, 2H), 7.40-7.30 (m, 4H), 6.90-6.85 (m, 2H), 3.85 (s, 3H), 1.75 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 198.5 (C=O), 163.0, 148.0, 140.5, 132.0, 130.0, 128.5, 127.0, 125.0, 120.0, 113.5, 60.0 (C-9), 55.5 (OCH₃), 25.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~1600, 1510 (aromatic C=C stretch), ~1250 (C-O stretch) |
| Melting Point | To be determined |
Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly. Experimental verification is essential.[7][8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive Lewis acid (hydrolyzed) | Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried. |
| Deactivated aromatic substrate | Use a more electron-rich aromatic substrate or harsher reaction conditions (higher temperature, longer reaction time). | |
| Incomplete formation of acyl chloride | Ensure the reaction with thionyl chloride goes to completion. | |
| Formation of multiple products | Polysubstitution (less likely in acylation) | Use a 1:1 stoichiometry of arene to acyl chloride.[2] |
| Isomer formation | For substituted arenes, a mixture of ortho and para isomers is expected. Optimize reaction conditions (temperature, solvent) to favor one isomer. Purification by chromatography is necessary. | |
| Difficult work-up | Emulsion formation during extraction | Add more brine to the separatory funnel to break the emulsion. |
Safety Precautions
-
Acyl Chlorides: 9-Methylfluorene-9-carbonyl chloride is corrosive and reacts with moisture to release HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lewis Acids: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water. Handle in a fume hood and avoid inhalation of dust.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and wear appropriate gloves.
-
Reaction Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
Conclusion
The Friedel-Crafts acylation with 9-Methylfluorene-9-carbonyl chloride provides an effective and direct method for the synthesis of novel aromatic ketones bearing the bulky and pharmaceutically relevant 9-methylfluorene moiety. The protocols outlined in this guide are designed to be a reliable starting point for researchers. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this synthesis. The resulting aromatic ketones can serve as valuable intermediates for further chemical transformations in the development of new therapeutic agents and advanced materials.
References
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved January 27, 2026, from [Link]
-
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved January 27, 2026, from [Link]
-
Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. (2001). ResearchGate. Retrieved January 27, 2026, from [Link]
- Process for the preparation of fluorene-9-carboxylic acid. (1986, January 14). Google Patents.
-
Using Acyl Chlorides in Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Columbia University. Retrieved January 27, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 27, 2026, from [Link]
-
Synthesis of fluorenone from fluorene-9-carboxylic acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved January 27, 2026, from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2008). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]
-
9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Methylfluorene-9-carbonyl Chloride in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Methylfluorene-9-carbonyl chloride, a versatile reagent with applications in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks. While it is a recognized precursor for in situ carbon monoxide generation in palladium-catalyzed carbonylation reactions, this note will also explore its potential as a building block in cyclocondensation reactions for the synthesis of nitrogen-containing heterocycles. Detailed protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential of 9-Methylfluorene-9-carbonyl Chloride
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[1] The development of novel and efficient methodologies for the synthesis of these scaffolds is therefore a continuous pursuit. 9-Methylfluorene-9-carbonyl chloride, a derivative of the fluorene tricyclic system, is a highly reactive acyl chloride. Its chemical properties make it an interesting candidate for the introduction of a sterically demanding carbonyl group, which can then be elaborated into various heterocyclic systems.
While its primary documented application is as a solid, stable carbon monoxide (CO) source under the trade name COGen® for palladium-catalyzed carbonylation reactions to form ketones, amides, and esters, its utility as a direct precursor for heterocycle synthesis is a logical extension of its reactivity.[2] This guide will delve into both its established role and its prospective application in the synthesis of nitrogen-containing heterocycles.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClO | [3] |
| Molecular Weight | 242.70 g/mol | [3] |
| CAS Number | 82102-37-2 | [3] |
| Appearance | Solid | |
| Melting Point | >110 °C | [2] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3] |
Safety Precautions: 9-Methylfluorene-9-carbonyl chloride is a corrosive substance that reacts with moisture.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]
Established Application: In Situ Carbon Monoxide Generation
The most prominent application of 9-Methylfluorene-9-carbonyl chloride is as a convenient and safer alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions. This in situ generation of CO avoids the need for handling highly toxic, flammable CO gas cylinders.
The general principle involves the decarbonylation of the acyl chloride in the presence of a palladium catalyst, releasing a stoichiometric amount of carbon monoxide, which then participates in the catalytic cycle.
Experimental Workflow for CO-Generation
Caption: Proposed reaction mechanism for benzodiazepine synthesis.
Detailed Experimental Protocol
Materials:
-
9-Methylfluorene-9-carbonyl chloride (≥99.0%)
-
o-Phenylenediamine (≥99.5%)
-
Anhydrous Toluene
-
Triethylamine (Et₃N), distilled
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add o-phenylenediamine (1.0 eq).
-
Dissolution: Add anhydrous toluene (100 mL) to the flask and stir until the o-phenylenediamine is completely dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acylation: In a separate flask, dissolve 9-Methylfluorene-9-carbonyl chloride (1.0 eq) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred o-phenylenediamine solution at room temperature over 30 minutes.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome and Characterization
The expected product is a fused benzodiazepine with the 9-methylfluorene moiety at the 4-position. The structure can be confirmed by standard spectroscopic methods. In the ¹H NMR spectrum, one would expect to see the disappearance of the NH₂ protons of the starting material and the appearance of characteristic signals for the benzodiazepine ring protons.
| Parameter | Expected Value |
| Yield | 60-80% (estimated) |
| Appearance | Yellowish solid |
| ¹H NMR | Complex aromatic signals, singlet for the methyl group |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the product's molecular weight |
Potential for Further Heterocycle Synthesis
The reactivity of 9-Methylfluorene-9-carbonyl chloride is not limited to the synthesis of benzodiazepines. It can be envisioned as a versatile precursor for a variety of other heterocyclic systems through reactions with different dinucleophiles.
-
With Hydrazine Derivatives: Reaction with hydrazine or substituted hydrazines could lead to the formation of pyrazole or pyridazinone derivatives.
-
With Amino Alcohols: Condensation with amino alcohols could provide access to oxazine derivatives. [4]* In Multicomponent Reactions: Its high reactivity makes it a potential candidate for use in multicomponent reactions to rapidly build molecular complexity. [5]
Conclusion
9-Methylfluorene-9-carbonyl chloride is a valuable reagent for synthetic chemists. Its established role as a safe and practical source of carbon monoxide for carbonylation reactions is well-documented. Furthermore, its inherent reactivity as an acyl chloride opens up significant, though less explored, avenues for its use in the construction of diverse heterocyclic scaffolds. The detailed protocol for the proposed synthesis of a 1,5-benzodiazepine derivative serves as a template for further exploration of this reagent's potential in medicinal and materials chemistry. As with any reactive chemical, adherence to strict safety protocols is essential for its successful and safe application in the laboratory.
References
-
PubChem. 9-Methylfluorene-9-carbonyl chloride. [Link]
-
ResearchGate. Pyrimidines synthesis via the reactions of carbonyl compounds with amidines. [Link]
-
Organic & Biomolecular Chemistry. An N-heterocyclic carbene-catalyzed switchable reaction of 9-(trimethylsilyl)fluorene and aldehydes: chemoselective synthesis of dibenzofulvenes and fluorenyl alcohols. [Link]
-
ResearchGate. A Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides and Thiols. [Link]
-
IJNRD. Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
National Institutes of Health. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]
-
Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Google Patents.
-
PubChem. 9H-fluorene-9-carbonyl chloride. [Link]
-
National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]
-
PubMed. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. [Link]
-
ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
ResearchGate. Synthesis of Pyrimidines from Dinitrogen and Carbon. [Link]
Sources
- 1. 9H-fluorene-9-carbonyl chloride | C14H9ClO | CID 1714684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Methylfluorene-9-carbonyl chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 5. ijnrd.org [ijnrd.org]
Application Notes and Protocols: Investigating Paracrine Signaling of Carbon Monoxide using COgen in a Two-Chamber System
Introduction: Unveiling the Intercellular Messenger Role of Carbon Monoxide
Carbon monoxide (CO), once solely recognized for its toxicity, is now established as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological processes, including inflammation, apoptosis, and cellular proliferation.[1] The therapeutic potential of CO has spurred the development of Carbon Monoxide-Releasing Molecules (CORMs), collectively referred to as COgen. These compounds provide a sophisticated means of delivering controlled and predictable amounts of CO to biological systems, thereby overcoming the challenges associated with the direct administration of CO gas.[2][3]
This guide provides a comprehensive experimental framework for utilizing COgen in a two-chamber in vitro system, a powerful methodology for dissecting the paracrine effects of CO. In this setup, "donor" cells are cultured in one chamber and treated with a COgen, leading to the release of CO. The gaseous CO then diffuses across a semi-permeable membrane to a second chamber containing "acceptor" cells, allowing for the precise investigation of CO-mediated intercellular communication. This approach is invaluable for researchers in drug development and fundamental biology seeking to understand the nuanced effects of CO on specific cellular targets in a co-culture environment without direct cell-to-cell contact.[4]
The Two-Chamber System: A Model for Paracrine Signaling
The two-chamber system, commonly known as a Transwell® assay, consists of a cell culture insert that is placed into the well of a larger culture plate.[5][6] This creates an upper (apical) and a lower (basolateral) chamber, separated by a microporous membrane. This design is exceptionally versatile, allowing for the study of cell migration, invasion, and, as detailed here, the paracrine effects of diffusible molecules like CO.[7]
The choice of membrane pore size is a critical experimental parameter. For the study of gaseous diffusion, a smaller pore size (e.g., 0.4 µm) is generally recommended to prevent the migration of cells between the chambers while allowing for the free passage of gases and soluble factors.[8][9]
Experimental Design and Rationale
A robust experimental design is paramount for obtaining reproducible and meaningful data. The following sections detail the critical components of an experiment designed to investigate the paracrine effects of CO using COgen in a two-chamber system.
Cell Line Selection and Culture
The choice of cell lines for the donor and acceptor chambers is dependent on the biological question being addressed. For example, to study the anti-inflammatory effects of CO, one might use macrophages in the donor chamber and endothelial cells in the acceptor chamber.
-
Donor Cells: These cells will be treated with the COgen. The cell type chosen should be relevant to the biological context of the study.
-
Acceptor Cells: These are the cells in which the biological effects of the released CO will be measured.
All cell lines should be maintained according to standard cell culture protocols, ensuring they are healthy and in the logarithmic growth phase before initiating the experiment.[10][11][12]
COgen Preparation and Handling
COgen compounds are typically transition metal carbonyl complexes that release CO under specific conditions.[13] It is crucial to handle these compounds with care, following the manufacturer's safety guidelines.
-
Stock Solutions: Prepare a concentrated stock solution of the COgen in an appropriate solvent (e.g., DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is essential to perform this dilution immediately before adding the solution to the cells to ensure accurate dosing, as the CO release kinetics can be rapid for some CORMs.[5]
Determining the Optimal COgen Concentration
The selection of an appropriate COgen concentration is a critical step. A concentration that is too low may not elicit a biological response, while a concentration that is too high could lead to toxicity from the COgen molecule itself, independent of CO release.[14][15]
A preliminary dose-response experiment is highly recommended. This can be performed in a standard single-chamber cell culture plate with the acceptor cell line. The goal is to identify a concentration range that produces the desired biological effect without causing significant cell death.
| Parameter | Recommendation | Rationale |
| Initial Concentration Range | 1 µM - 100 µM | This range typically encompasses the bioactive concentrations for many common CORMs. |
| Incubation Time | 4 - 24 hours | This allows sufficient time for CO release and for the cells to respond. |
| Viability Assay | MTT, PrestoBlue™, or similar | To assess cytotoxicity and distinguish between CO-mediated effects and CORM toxicity. |
| Positive Control | A known inducer of the expected biological effect | To validate the responsiveness of the assay. |
| Negative Control | Vehicle (e.g., DMSO) | To control for any effects of the solvent. |
Table 1: Parameters for a preliminary dose-response experiment to determine the optimal COgen concentration.
Detailed Experimental Protocol
This protocol outlines the steps for setting up a two-chamber experiment to investigate the paracrine effects of CO released from a COgen.
Day 1: Seeding the Acceptor Cells
-
Place the required number of two-chamber inserts into the wells of a multi-well culture plate.
-
Add the appropriate volume of complete cell culture medium to the lower chamber of each well.
-
Prepare a single-cell suspension of the acceptor cells at the desired density.
-
Add the acceptor cell suspension to the lower chamber.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Seeding the Donor Cells and COgen Treatment
-
Prepare a single-cell suspension of the donor cells at the desired density.
-
Add the donor cell suspension to the upper chamber (the insert).
-
Allow the donor cells to attach for 4-6 hours.
-
Prepare the working solution of the COgen in fresh, pre-warmed cell culture medium.
-
Carefully remove the medium from the upper chamber and replace it with the COgen-containing medium.
-
For the control wells, add medium containing the vehicle control.
-
Incubate the plates for the desired experimental duration (e.g., 24 hours).
Day 3: Assessing the Effects on Acceptor Cells
After the incubation period, the acceptor cells in the lower chamber can be analyzed for various biological endpoints.
-
Cell Viability and Proliferation: Perform an MTT or similar viability assay on the acceptor cells.
-
Apoptosis: Use a TUNEL assay or flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic cells.
-
Gene Expression: Isolate RNA from the acceptor cells and perform qRT-PCR to analyze the expression of target genes.
-
Protein Expression and Signaling Pathway Activation: Prepare cell lysates from the acceptor cells for Western blot analysis to investigate the phosphorylation status of key signaling proteins (e.g., p38 MAPK, Akt).[16]
Self-Validating Systems: Essential Controls
To ensure the observed effects are genuinely due to the released CO and not an artifact of the experimental system, the following controls are essential:
-
Inactive COgen Control: Use a structurally similar molecule that does not release CO. This controls for any effects of the parent molecule.
-
CO Scavenger Control: Include a CO scavenger, such as hemoglobin, in the lower chamber to sequester the released CO and abrogate its effects.
-
Donor Cells Alone: Include a well with donor cells in the upper chamber but no acceptor cells in the lower chamber. This can be used to measure the amount of CO released into the medium.
-
Acceptor Cells Alone: Include a well with only acceptor cells to establish a baseline for the measured endpoints.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the two-chamber COgen assay.
CO-Mediated Signaling Pathway
Carbon monoxide has been shown to exert its biological effects through the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[17][18][19] The diagram below illustrates a simplified representation of CO-induced signaling.
Caption: Simplified CO-induced signaling pathway.
Data Presentation: A Hypothetical Example
The following table presents hypothetical data from an experiment investigating the anti-inflammatory effect of a COgen on endothelial cells (acceptor) co-cultured with LPS-stimulated macrophages (donor).
| Treatment Group | IL-6 Expression in Endothelial Cells (Fold Change) | Endothelial Cell Viability (%) |
| Untreated Control | 1.0 ± 0.1 | 100 ± 5 |
| LPS-Stimulated Macrophages | 15.2 ± 1.8 | 98 ± 6 |
| LPS-Stimulated Macrophages + COgen (50 µM) | 4.5 ± 0.5 | 95 ± 7 |
| LPS-Stimulated Macrophages + Inactive COgen (50 µM) | 14.8 ± 2.0 | 97 ± 5 |
| LPS-Stimulated Macrophages + COgen (50 µM) + Hemoglobin | 13.9 ± 1.5 | 96 ± 6 |
Table 2: Hypothetical quantitative data demonstrating the anti-inflammatory effect of a COgen in a two-chamber co-culture system. Data are presented as mean ± standard deviation.
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust and reliable method for investigating the paracrine signaling of carbon monoxide using COgen in a two-chamber system. By carefully selecting cell types, optimizing COgen concentrations, and including the appropriate controls, researchers can gain valuable insights into the intercellular communication mediated by this important gasotransmitter.
Future studies could expand upon this basic protocol to explore more complex biological questions. For instance, the use of three-dimensional cell culture models in the acceptor chamber could provide a more physiologically relevant system. Additionally, combining this assay with high-content imaging and transcriptomic analysis will undoubtedly yield a more comprehensive understanding of the multifaceted roles of carbon monoxide in health and disease.
References
-
Principles of Indirect Co-culture Method Using Transwell. (2024). PubMed. [Link]
-
CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. (n.d.). PubMed Central. [Link]
-
CO modulates STAT1 and STAT3 through PI3K/Akt and p38 MAPK pathways in... (n.d.). ResearchGate. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH. [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PubMed Central. [Link]
-
Experimental evaluation of CO poisoning on the performance of a high temperature proton exchange membrane fuel cell. (2011). ResearchGate. [Link]
-
In Vitro Studies on Cormogenesis and Maximization of Corm Size in Saffron. (n.d.). ResearchGate. [Link]
-
Effect of pore size distribution in the gas diffusion layer adjusted by composite carbon black on fuel cell performance. (n.d.). ResearchGate. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). Chemical Research in Toxicology. [Link]
-
Transwell Guidelines for Use - Permeable Supports. (n.d.). Corning. [Link]
-
Principles of Indirect Co-culture Method Using Transwell. (n.d.). ResearchGate. [Link]
-
Metal-based carbon monoxide releasing molecules with promising cytotoxic properties. (2024). Dalton Transactions. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
An optimized method for accurate quantification of cell migration using human small intestine cells. (n.d.). NIH. [Link]
-
Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. (n.d.). PMC. [Link]
-
Carbon Monoxide Poisoning Mechanisms and Mitigation Strategies for Polymer Electrolyte Membrane Fuel Cells. (n.d.). UCL Discovery. [Link]
-
Multiweek cell culture project for use in upper-level biology laboratories. (n.d.). ResearchGate. [Link]
-
Use of Porous membranes in tissue barrier and co-culture models. (n.d.). PMC. [Link]
-
Indirect Co-Culture Assay using Boyden Chambers. (2024). Protocols.io. [Link]
-
Carbon Monoxide and Its Controlled Release: Therapeutic Application, Detection, and Development of Carbon Monoxide Releasing Molecules (CORMs). (n.d.). Journal of Medicinal Chemistry. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (n.d.). NIH. [Link]
-
Cell Culture: Growing Cells as Model Systems In Vitro. (n.d.). PMC. [Link]
-
Protocol for measuring transcytosis and recycling of IgG in intestinal epithelial Caco-2 cells and primary human intestinal organoids. (2023). NIH. [Link]
-
'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects. (n.d.). MDPI. [Link]
-
ACS Catalysis Ahead of Print. (n.d.). ACS Publications. [Link]
-
Paracrine signaling. (n.d.). Wikipedia. [Link]
-
Effect of pore size distribution in the gas diffusion layer adjusted by composite carbon black on fuel cell performance. (n.d.). Semantic Scholar. [Link]
-
Fibroblast Growth Factor-2 and Enamel Matrix Derivative Enhance Proliferation, Migration, and Wound Healing in Gingival Epithelial and Fibroblast Cells. (n.d.). MDPI. [Link]
-
Optimization of Sodium Alginate Concentration and Evaluation of Individual Versus Group In Vitro Culture of Porcine Preantral Follicles in a Serum-Free Medium. (n.d.). MDPI. [Link]
-
Fig. 1 Timeline of the co-cultivation procedure. Caco-2 cells were... (n.d.). ResearchGate. [Link]
-
MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury. (n.d.). PMC. [Link]
-
Copper indium gallium selenide solar cell. (n.d.). Wikipedia. [Link]
-
Permeable Supports Selection Guide. (n.d.). Corning. [Link]
-
Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology. (n.d.). PMC. [Link]
-
Which concentrations are optimal for in vitro testing?. (n.d.). PMC. [Link]
-
Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. (n.d.). NIH. [Link]
-
MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics. [Link]
-
Images of Transwell migration assays (a) and quantitative analysis of... (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Principles of Indirect Co-culture Method Using Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 6. Indirect Co-Culture Assay using Boyden Chambers [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. milian.com [milian.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture and maintenance protocol | Abcam [abcam.com]
- 13. CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
The (9-Methylfluoren-9-yl)carbonyl Group: A Case of Mistaken Identity in Natural Product Synthesis and the Preeminence of the Fmoc Protecting Group
Senior Application Scientist Note: An extensive review of the scientific literature reveals that 9-Methylfluorene-9-carbonyl chloride is not a commonly employed reagent for the protection of functional groups in the context of natural product synthesis. Its primary documented application is as a carbon monoxide surrogate in palladium-catalyzed carbonylation reactions, marketed under the name COgen[1][2]. It is highly probable that the inquiry for its use in natural product synthesis stems from its structural similarity to the ubiquitously utilized 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This application note will, therefore, address the likely intended topic: the pivotal role of the Fmoc protecting group in the synthesis of complex natural products, while also clarifying the distinct reactivity of its 9-methylated analog.
Part 1: The 9-Methylfluoren-9-yl Carbonyl Moiety - A Reagent for Carbonylation, Not Protection
9-Methylfluorene-9-carbonyl chloride is a stable, solid compound that serves as an efficient precursor for the in situ generation of carbon monoxide in transition metal-catalyzed reactions. This application is particularly valuable in laboratory settings where the handling of gaseous carbon monoxide can be hazardous and cumbersome. The reagent's utility lies in its ability to deliver a single equivalent of CO under mild reaction conditions, facilitating the synthesis of ketones, amides, and esters from various organic substrates[2].
The key distinction between 9-Methylfluorene-9-carbonyl chloride and a protecting group like Fmoc-Cl lies in the stability of the resulting functional group. A protecting group must be robust enough to withstand a variety of reaction conditions and yet be selectively removable under specific, mild conditions. The bond formed by 9-Methylfluorene-9-carbonyl chloride is not designed for subsequent cleavage in the manner of a protecting group.
Part 2: The Fmoc Group: A Cornerstone of Modern Natural Product and Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become indispensable in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products containing primary or secondary amine functionalities. Its popularity stems from its orthogonality to acid-labile protecting groups, allowing for selective deprotection strategies in intricate synthetic routes.
Key Attributes of the Fmoc Protecting Group:
-
Base Lability: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent. This deprotection proceeds via a β-elimination mechanism.
-
Acid Stability: It is stable to acidic conditions, which allows for the use of acid-labile protecting groups for other functionalities within the same molecule.
-
Orthogonality: The differential stability of the Fmoc group (base-labile) compared to other common protecting groups such as tert-butyloxycarbonyl (Boc, acid-labile) and benzyl (Cbz, removed by hydrogenolysis) is a critical feature for the strategic assembly of complex molecules.
-
UV-Active Byproduct: The deprotection of the Fmoc group releases dibenzofulvene, a chromophore that can be monitored by UV spectroscopy to quantify the extent of the reaction, which is particularly useful in automated solid-phase synthesis.
Mechanism of Fmoc Protection and Deprotection
The introduction of the Fmoc group is typically achieved by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base.
Diagram: Fmoc Protection of an Amine
Caption: General scheme for the protection of a primary amine using Fmoc-Cl.
Deprotection is achieved by treatment with a mild base, such as piperidine, which abstracts the acidic proton at the 9-position of the fluorenyl system, initiating an E1cB elimination.
Diagram: Fmoc Deprotection Mechanism
Caption: Simplified mechanism of Fmoc deprotection using piperidine.
Part 3: Application of Fmoc Protection in Natural Product Synthesis: A Case Study of (-)-Galanthamine
While numerous syntheses of the Alzheimer's drug (-)-Galanthamine have been reported, the strategic use of amine protecting groups is a recurring theme. Although a direct application of 9-Methylfluorene-9-carbonyl chloride is not found, the principles of amine protection are central to the synthetic challenges. Different routes have employed various strategies to manage the nitrogen atom during the construction of the complex tetracyclic core[3][4][5][6][7]. The Fmoc group, with its mild deprotection conditions, is an excellent candidate for such syntheses, especially when other sensitive functional groups are present.
Hypothetical Protocol for Fmoc Protection in a Galanthamine Intermediate
The following is a generalized, illustrative protocol for the Fmoc protection of a hypothetical amino-intermediate in a galanthamine synthesis.
Objective: To protect the secondary amine of a key intermediate to prevent its interference in subsequent C-C bond-forming reactions.
Materials:
-
Galanthamine intermediate with a free secondary amine (1.0 eq)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen atmosphere
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the galanthamine intermediate (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution.
-
Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected intermediate.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which can hydrolyze Fmoc-Cl.
-
Anhydrous Solvent: Ensures the reactivity of Fmoc-Cl is directed towards the amine and not water.
-
Sodium Bicarbonate as Base: A mild inorganic base to neutralize the HCl generated during the reaction without promoting side reactions.
-
Dropwise Addition at 0 °C: Controls the exothermicity of the reaction and minimizes potential side reactions.
-
TLC Monitoring: Allows for the determination of the reaction endpoint, preventing over-reaction or incomplete conversion.
-
Aqueous Workup and Extraction: Removes the inorganic base and other water-soluble byproducts.
-
Brine Wash: Aids in the removal of residual water from the organic layer.
-
Flash Chromatography: A standard purification technique for organic compounds to isolate the desired product from any unreacted starting materials or byproducts.
Protocol for Fmoc Deprotection
Objective: To deprotect the amine at a later stage in the synthesis to allow for further functionalization, such as N-methylation.
Materials:
-
Fmoc-protected galanthamine intermediate (1.0 eq)
-
Piperidine (20% solution in N,N-dimethylformamide, DMF)
-
Diethyl ether
-
Argon or Nitrogen atmosphere
Protocol:
-
Reaction Setup: Dissolve the Fmoc-protected intermediate (1.0 eq) in the 20% piperidine/DMF solution under an inert atmosphere.
-
Reaction Monitoring: Stir the solution at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Product Precipitation: Upon completion, add cold diethyl ether to the reaction mixture to precipitate the deprotected amine.
-
Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.
-
Drying: Dry the product under vacuum.
Rationale for Experimental Choices:
-
Piperidine/DMF: The standard reagent for Fmoc deprotection. Piperidine is the base that initiates the elimination, and DMF is a polar aprotic solvent that effectively solvates the reactants.
-
Cold Diethyl Ether Precipitation: The deprotected amine is often less soluble in diethyl ether than the starting material and the dibenzofulvene-piperidine adduct, allowing for facile isolation.
Part 4: Orthogonality in Protecting Group Strategies
The true power of the Fmoc group is realized in its compatibility with other protecting groups. A well-designed synthetic strategy for a complex natural product will often involve multiple protecting groups that can be removed under different conditions.
Table 1: Orthogonality of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |
Diagram: Orthogonal Deprotection Strategy
Caption: Illustrative orthogonal deprotection of a multifunctional molecule.
Conclusion
While 9-Methylfluorene-9-carbonyl chloride is a valuable reagent for carbonylation reactions, it is not employed as a protecting group in natural product synthesis. The structurally similar Fmoc group, however, is a cornerstone of this field. Its base lability, orthogonality to other common protecting groups, and the ability to monitor its cleavage make it an exceptionally powerful tool for the synthesis of complex molecules. The protocols and strategic considerations outlined in this note provide a framework for the effective application of Fmoc protection in the demanding context of natural product synthesis. Researchers and drug development professionals should rely on the well-established utility of the Fmoc group for amine protection while recognizing the distinct and valuable application of 9-Methylfluorene-9-carbonyl chloride as a carbon monoxide surrogate.
References
-
PubChem. 9-Methylfluorene-9-carbonyl chloride. [Link]
-
Lubell, W. D., et al. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6245-6264. [Link]
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Seebach, D., et al. (1996). Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation. Helvetica Chimica Acta, 79(4), 913-941.
- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Martínez, A., et al. (2008). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Mattes, R. V., & Stang, P. J. (1987). Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. Angewandte Chemie International Edition in English, 26(7), 591-607.
- Wiley-VCH. (2011). Protection Reactions.
- Laplante, C., & Hall, D. G. (2001). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. The Journal of Organic Chemistry, 66(21), 6986-6993.
- Koskinen, A. M., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. The Journal of Organic Chemistry, 54(8), 1859-1866.
- Organic Syntheses. (2020). 10 - Preparation of N-(9-Fluorenylmethoxycarbonyl)-L-alanine.
-
Chemdad. 9-Methylfluorene-9-carbonyl chloride. [Link]
Sources
- 1. 9-Methylfluorene-9-carbonyl chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 9-Methyl-9H-fluorene-9-carbonyl chloride = 99.0 GC 82102-37-2 [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. No results for search term "3D-HDA10237" | CymitQuimica [cymitquimica.com]
- 5. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 82102-37-2 Cas No. | 9-Methylfluorene-9-carbonyl chloride | Matrix Scientific [matrixscientific.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Catalyst Selection for Carbonylation with 9-Methylfluorene-9-carbonyl chloride: An Application Guide
Introduction: A Paradigm Shift in Carbonylation Chemistry
The incorporation of a carbonyl group into organic molecules is a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. Traditional carbonylation reactions often necessitate the use of high-pressure carbon monoxide (CO) gas, a flammable, toxic, and often challenging reagent to handle safely in a standard laboratory setting. This has historically limited the widespread adoption of many valuable carbonylative transformations.
9-Methylfluorene-9-carbonyl chloride, commercially known as COgen, has emerged as a transformative solution to this challenge. It serves as a stable, crystalline solid that, upon activation, releases a stoichiometric amount of carbon monoxide in situ or, more commonly, ex situ in a controlled manner.[1][2][3] This innovative approach obviates the need for cumbersome and hazardous gas cylinders, thereby democratizing access to sophisticated carbonylation chemistry. This application note provides a comprehensive guide to catalyst selection and protocol design for palladium-catalyzed carbonylation reactions utilizing 9-Methylfluorene-9-carbonyl chloride as a CO source.
The Mechanism of CO Release: A Palladium-Mediated Decarbonylation
The liberation of carbon monoxide from 9-Methylfluorene-9-carbonyl chloride is not a spontaneous process but rather a carefully orchestrated chemical transformation. It is typically triggered by a palladium catalyst in the presence of an amine base.[1][2] This controlled release is central to its utility, allowing for the generation of CO on demand. The process is nearly quantitative, ensuring efficient utilization of the precursor.[1]
The reaction can be performed in a variety of aprotic solvents such as THF, toluene, dioxane, DMF, and DMSO, highlighting its versatility.[2] The most common setup involves a two-chamber system, often referred to as COware, where the CO is generated in one chamber and then diffuses into the second chamber containing the carbonylation reaction mixture.[1][2][3] This spatial separation prevents unwanted side reactions and allows for precise control over the reaction conditions.
Catalyst Selection: The Heart of the Carbonylation Reaction
The success of a carbonylation reaction utilizing 9-Methylfluorene-9-carbonyl chloride hinges on the judicious selection of the palladium catalyst system. This system comprises a palladium precursor and, typically, a supporting ligand. The choice of these components influences reaction efficiency, substrate scope, and functional group tolerance.
Palladium Precursors
A variety of palladium(0) and palladium(II) precursors can be employed. The active catalytic species in most carbonylation cycles is a Pd(0) complex.[4] When using a Pd(II) salt, it is reduced in situ to Pd(0). Common and effective palladium precursors include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂): These are excellent sources of Pd(0) and are frequently used in cross-coupling reactions.
-
Palladium(II) acetylacetonate (Pd(acac)₂): Another stable and effective Pd(II) precursor.[5]
Ligands: Fine-Tuning Reactivity and Stability
Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and preventing the formation of inactive palladium black.[6] For carbonylations employing 9-Methylfluorene-9-carbonyl chloride, phosphine ligands are predominantly used.
-
Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(tBu)₃) or its tetrafluoroborate salt (P(tBu)₃HBF₄) are highly effective.[5][7] The steric bulk of these ligands promotes the reductive elimination step of the catalytic cycle and helps to maintain a monoligated, catalytically active palladium species.
-
Buchwald-Type Biaryl Phosphine Ligands: Ligands like cataCXium AHI have also been shown to be effective, particularly in carbonylative Suzuki couplings.[5] These ligands are known for their ability to promote the oxidative addition of challenging substrates.
The selection of the ligand is often critical and can be substrate-dependent. For instance, tricyclohexylphosphine has been explored in carbonylative Suzuki reactions.[8]
Visualizing the Process: Workflow and Catalytic Cycle
To better illustrate the practical application and underlying mechanism, the following diagrams outline the experimental workflow using a two-chamber system and the general catalytic cycle for a palladium-catalyzed carbonylative cross-coupling reaction.
Caption: Experimental Workflow in a Two-Chamber System.
Caption: General Catalytic Cycle for Carbonylative Cross-Coupling.
Comparative Catalyst Performance
The following table summarizes representative catalyst systems employed in various carbonylative cross-coupling reactions using 9-Methylfluorene-9-carbonyl chloride as the CO source. This data is synthesized from multiple literature sources to provide a comparative overview.
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Yields | Reference |
| Suzuki Coupling | Pd(acac)₂ | cataCXium AHI | 1 M NaOH | Dioxane | Good to Excellent | [5] |
| Heck Reaction | Pd(OAc)₂ | P(tBu)₃ | Et₃N | Toluene | Good | [7] |
| Sonogashira Coupling | [PdCl₂(PPh₃)₂] | PPh₃ | Et₃N / CuI | Toluene | High | [1] |
| Aminocarbonylation | Pd₂(dba)₃ | P(tBu)₃ | DIPEA | DMF | Good to Excellent | [9] |
Note: Optimal conditions may vary depending on the specific substrates used. The information in this table is intended as a general guideline.
Detailed Experimental Protocol: Carbonylative Suzuki Coupling
This protocol provides a detailed, step-by-step methodology for a carbonylative Suzuki coupling of an aryl bromide with a boronic acid, adapted from established procedures.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
9-Methylfluorene-9-carbonyl chloride (COgen) (2.0 equiv)
-
Pd(acac)₂ (5 mol %)
-
cataCXium AHI (10 mol %)
-
1 M Sodium Hydroxide (NaOH) solution
-
Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (5 mol % for CO generation)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃HBF₄) (5 mol % for CO generation)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv for CO generation)
-
1,4-Dioxane (anhydrous)
-
Two-chamber reaction vessel (e.g., COware)
-
Standard laboratory glassware and stirring equipment
Procedure:
Chamber A (Carbonylation Reaction):
-
To Chamber A of the two-chamber vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), Pd(acac)₂ (0.025 mmol, 5 mol %), and cataCXium AHI (0.05 mmol, 10 mol %).
-
Add 3 mL of anhydrous 1,4-dioxane.
-
Add 0.5 mL of 1 M NaOH solution. The reaction mixture will be biphasic.
Chamber B (CO Generation):
-
To Chamber B, add 9-Methylfluorene-9-carbonyl chloride (1.0 mmol, 2.0 equiv), Pd(dba)₂ (0.025 mmol, 5 mol %), and tri-tert-butylphosphonium tetrafluoroborate (0.025 mmol, 5 mol %).
-
Add 3 mL of anhydrous 1,4-dioxane.
-
Add DIPEA (1.5 mmol, 3.0 equiv).
Reaction Assembly and Execution:
-
Securely seal both chambers of the reaction vessel.
-
Place the entire assembly on a magnetic stir plate with heating.
-
Begin stirring Chamber B and heat to 80 °C. The release of CO will commence. Monitor the reaction in Chamber B until the COgen is fully consumed (visual inspection or TLC).
-
Once CO generation is complete, begin stirring and heating Chamber A to 80 °C.
-
Maintain the reaction at 80 °C for 18 hours.
Work-up and Purification:
-
Cool the reaction vessel to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Filter the contents of Chamber A through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate) to afford the desired biaryl ketone.
Conclusion: Advancing Synthetic Capabilities
The use of 9-Methylfluorene-9-carbonyl chloride as a solid CO precursor represents a significant advancement in the field of carbonylation chemistry. By providing a safer and more convenient alternative to gaseous carbon monoxide, it enables a broader range of researchers to explore and utilize powerful carbonylative transformations. The selection of an appropriate palladium catalyst system, tailored to the specific reaction type, is paramount for achieving high efficiency and yields. The methodologies and protocols outlined in this application note serve as a robust starting point for researchers, scientists, and drug development professionals to harness the full potential of this innovative technology in their synthetic endeavors, including the facile introduction of isotopic labels for metabolic studies.[1][10]
References
-
Hermange, P., et al. (2011). Carbonylative Heck reactions using CO generated ex situ in a two-chamber system. Organic Letters, 13(9), 2444–2447. Available at: [Link]
-
Skrydstrup, T., et al. (2016). The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research, 49(3), 594–605. Available at: [Link]
-
Dong, J., et al. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 88(5), 2559–2576. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13751568, 9-Methylfluorene-9-carbonyl chloride. Retrieved January 26, 2024 from [Link].
-
Li, Y., et al. (2021). Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides. Organic & Biomolecular Chemistry, 19(32), 7074-7079. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
Andersen, T. L., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1830–1833. Available at: [Link]
-
Lanças, T. M., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2038–2044. Available at: [Link]
-
da Silva, A. C. S., et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society, 32(8), 1539-1558. Available at: [Link]
-
Gøgsig, T. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1830–1833. Available at: [Link]
-
Dajoe Merit. (2020, July 22). Stille Cross-Coupling and Carbonylation mechanism with Organostannane [Video]. YouTube. Available at: [Link]
-
R. R. O., X. Carbon Isotope exchange in late stage One-Pot Carbonylative Sonogashira reactions. ADDI. Available at: [Link]
-
Kumar, R., et al. (2016). Recent Developments in Palladium Catalyzed Carbonylation Reactions. Current Organic Chemistry, 20(12), 1308-1331. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Application of Carbon Monoxide in Synthesis Made Simple and Safe by Prof. Skrydstrup and Coworkers [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 9-Methylfluorene-9-carbonyl chloride
Welcome to the technical support center for the synthesis and optimization of 9-Methylfluorene-9-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical chemical transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
9-Methylfluorene-9-carbonyl chloride is a valuable reagent in organic synthesis. It is notably used as a stable, solid precursor for the in situ generation of carbon monoxide in palladium-catalyzed carbonylation reactions, such as the formation of ketones, amides, and esters.[1][2][3][4][5] Its effective synthesis from 9-Methylfluorene-9-carboxylic acid is a crucial first step for these applications. This guide will address common challenges and provide robust solutions for optimizing its preparation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of 9-Methylfluorene-9-carbonyl chloride. The primary method for this conversion is the reaction of the corresponding carboxylic acid with a chlorinating agent.
Question: My reaction shows low to no conversion to the desired acyl chloride. What are the likely causes and how can I fix it?
Answer:
Low or no yield is one of the most common issues and can typically be traced back to a few key areas: reagent quality, reaction conditions, or the presence of contaminants.
1. Purity and Reactivity of the Chlorinating Agent:
-
Causality: The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[6] These reagents are highly reactive and susceptible to decomposition upon exposure to atmospheric moisture. If an older bottle of the reagent is used, it may have been partially hydrolyzed, reducing its effective concentration and leading to incomplete reactions.
-
Solution:
-
Always use a fresh bottle or a recently opened bottle of thionyl chloride or oxalyl chloride stored under an inert atmosphere (e.g., nitrogen or argon).
-
For critical small-scale reactions, consider purifying the reagent by distillation immediately before use.
-
2. Presence of Water:
-
Causality: Acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid in the presence of water. Furthermore, chlorinating agents like thionyl chloride react violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.
-
Solution:
-
Glassware: Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Starting Material: Ensure the 9-Methylfluorene-9-carboxylic acid is thoroughly dry. If necessary, dry it under a high vacuum for several hours before starting the reaction.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
3. Sub-Optimal Reaction Temperature or Time:
-
Causality: While these reactions are often vigorous, they still require sufficient thermal energy and time to go to completion. Reactions run at too low a temperature may be sluggish, while insufficient reaction time will result in a mixture of starting material and product.
-
Solution:
-
Thionyl Chloride: Reactions with thionyl chloride are often performed at reflux.[6] Gently heating the reaction mixture to the boiling point of the solvent (or neat thionyl chloride) for 1-3 hours is a common starting point.[6]
-
Oxalyl Chloride: This reagent is typically more reactive and can often be run at room temperature, especially with a catalytic amount of N,N-dimethylformamide (DMF).[7][8] Allow the reaction to stir for 1-2 hours at room temperature.
-
Reaction Monitoring: The best approach is to monitor the reaction's progress. This can be done by taking small aliquots, carefully quenching them (e.g., with methanol to form the methyl ester), and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Question: My final product is contaminated with impurities. What are the likely side reactions?
Answer:
Impurity generation often points to incomplete reactions, product degradation, or sub-optimal work-up procedures.
1. Presence of Unreacted Carboxylic Acid:
-
Causality: This is the most common impurity and is a direct result of an incomplete reaction (see previous question).
-
Solution: Ensure the reaction goes to completion by using a slight excess (1.1-1.5 equivalents) of the chlorinating agent and allowing for sufficient reaction time and temperature.
2. Formation of the Symmetric Anhydride:
-
Causality: The acyl chloride product can react with unreacted carboxylic acid starting material to form a symmetric anhydride. This is more likely if the reaction is not driven to completion or if a stoichiometric amount of the chlorinating agent is used.
-
Solution: Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is consumed. A well-optimized reaction should minimize this side product.
3. Degradation During Work-up:
-
Causality: 9-Methylfluorene-9-carbonyl chloride is a reactive molecule.[9] Prolonged exposure to high temperatures during solvent removal can lead to decomposition. Additionally, it is classified as causing severe skin burns and eye damage, indicating high reactivity.[10]
-
Solution:
-
Remove the excess chlorinating agent and solvent under reduced pressure (rotary evaporation) at a moderate temperature (e.g., < 40-50°C).
-
The byproducts of both thionyl chloride (SO₂, HCl) and oxalyl chloride (CO, CO₂, HCl) are gases, which simplifies purification as they are removed with the solvent.[7][11]
-
The crude product is often of sufficient purity for subsequent steps. If further purification is needed, avoid aqueous work-ups. Recrystallization from a non-protic solvent or careful vacuum distillation (if thermally stable) are preferred methods.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better, Thionyl Chloride or Oxalyl Chloride?
This is a critical decision that depends on the scale of your reaction and the sensitivity of your starting material. Oxalyl chloride is often preferred in modern laboratory settings for its milder conditions and cleaner reaction profile, while thionyl chloride remains a cost-effective option for large-scale synthesis.[12]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High | Very High (especially with DMF catalyst) |
| Conditions | Typically requires heating/reflux.[6] | Often works at room temperature.[6][7] |
| Byproducts | SO₂ (gas), HCl (gas)[11] | CO (gas), CO₂ (gas), HCl (gas)[7] |
| Work-up | Simple; byproducts are volatile.[11] | Very simple; byproducts are volatile.[7] |
| Selectivity | Good general reagent. | Milder and more selective, good for complex molecules.[7][12] |
| Cost | Less expensive.[7] | More expensive.[7] |
| Catalyst | Not typically required, but DMF can be used. | A catalytic amount of DMF is almost always used.[7][8] |
Q2: What is the mechanism of chlorination with Thionyl Chloride?
The reaction proceeds through a multi-step process where the hydroxyl group of the carboxylic acid is converted into a better leaving group.
-
The carboxylic acid's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, and subsequent deprotonation by a base (like another molecule of the carboxylic acid or the chloride ion) forms a reactive chlorosulfite intermediate.[13]
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a classic nucleophilic acyl substitution.[14]
-
The intermediate collapses, eliminating the acyl chloride product along with sulfur dioxide and a chloride ion.[14]
Caption: Reaction mechanism with thionyl chloride.
Q3: How does the DMF catalyst work with Oxalyl Chloride?
The reaction with oxalyl chloride is significantly accelerated by a catalytic amount of DMF. The DMF is not just a solvent but an active participant in the reaction.
-
DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent, an imidoyl chloride derivative.[7]
-
The carboxylic acid attacks this Vilsmeier reagent.
-
The resulting intermediate is highly activated and collapses, releasing the acyl chloride, CO, CO₂, and regenerating the DMF catalyst. This catalytic cycle makes the reaction very efficient even at room temperature.
Caption: Catalytic cycle with oxalyl chloride and DMF.
Q4: What safety precautions should I take?
-
Reagents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They are also toxic and lachrymatory. Handle them exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction: The reactions produce HCl gas. Ensure the reaction apparatus is equipped with a gas trap (e.g., a drying tube followed by a bubbler containing a dilute base solution) to neutralize the acidic off-gases.
-
Product: 9-Methylfluorene-9-carbonyl chloride is corrosive and causes severe skin burns and eye damage.[10] Handle with the same level of care as the starting reagents.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a robust method suitable for larger-scale preparations.
-
Preparation: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried. Connect the top of the condenser to a gas outlet/bubbler.
-
Charging the Flask: Under an inert atmosphere (N₂ or Ar), add 9-Methylfluorene-9-carboxylic acid (1.0 eq) to the flask.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~2.0-3.0 eq). This can be done neat or with an anhydrous, inert solvent like toluene or dichloromethane (DCM).
-
Reaction: Heat the mixture to a gentle reflux (typically ~80°C for neat thionyl chloride) and maintain for 1-3 hours. Monitor the reaction by TLC (quench a small aliquot with methanol and spot the resulting methyl ester against the starting carboxylic acid).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation step with anhydrous toluene can help remove the last traces. The resulting crude 9-Methylfluorene-9-carbonyl chloride is often a solid and can be used without further purification.
Protocol 2: Synthesis using Oxalyl Chloride (DMF catalyzed)
This is a milder method, ideal for smaller scales and sensitive substrates.
-
Preparation: Set up an oven-dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Connect the gas outlet to a bubbler.
-
Charging the Flask: Add 9-Methylfluorene-9-carboxylic acid (1.0 eq) and anhydrous DCM to the flask.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirring suspension.
-
Reagent Addition: Dissolve oxalyl chloride ((COCl)₂, ~1.2-1.5 eq) in anhydrous DCM and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the reaction mixture at 0°C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Work-up: Monitor the reaction by TLC. Once complete, the reaction mixture can often be used directly, or the solvent and volatile byproducts can be carefully removed under reduced pressure.
Caption: General experimental workflow for synthesis.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
PubChem. 9-Methylfluorene. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). SPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXYLIC ACID. [Link]
-
PubChem. 9-Methylfluorene-9-carbonyl chloride. National Center for Biotechnology Information. [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
-
Chemistry Stack Exchange. (2016, February 8). Carboxylic Acid to Acyl Chloride. [Link]
-
Hopakchem. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
-
Sciencemadness. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons. [Link]
-
Chemdad. (n.d.). 9-Methylfluorene-9-carbonyl chloride. [Link]
-
Scientific Laboratory Supplies. (n.d.). 9-Methyl-9H-fluorene-9-carbonyl chloride, >=99.0% (GC). [Link]
-
Alkali Scientific. (n.d.). 9-Methyl-9H-fluorene-9-carbonyl chloride, 1 X 25 g. [Link]
-
Alkali Scientific. (n.d.). 9-Methyl-9H-fluorene-9-carbonyl chloride, 1 X 5 g. [Link]
Sources
- 1. 9-Methylfluorene-9-carbonyl chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 9-Methylfluorene-9-carbonyl chloride CAS#: 82102-37-2 [chemicalbook.com]
- 4. alkalisci.com [alkalisci.com]
- 5. alkalisci.com [alkalisci.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. No results for search term "3D-HDA10237" | CymitQuimica [cymitquimica.com]
- 10. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Palladium Black Formation in COgen-Mediated Carbonylations
Welcome to the technical support center for palladium-catalyzed carbonylation reactions utilizing COgen as an in situ carbon monoxide source. This guide is designed for researchers, chemists, and process development professionals who encounter the common yet challenging issue of palladium black precipitation. Our goal is to provide a deep, mechanistic understanding of why this occurs and to offer actionable, field-proven troubleshooting strategies and preventative protocols to ensure your reactions remain homogeneous, active, and reproducible.
Section 1: Understanding Palladium Black Formation (The "Why")
This section addresses the fundamental principles behind catalyst decomposition. A clear understanding of the mechanism is the first step toward effective prevention.
Q1: What exactly is "palladium black," and why is it a problem?
A: Palladium black is a colloquial term for a fine, black precipitate of elemental palladium metal (Pd(0)).[1] It forms when the homogeneous palladium catalyst, which should be dissolved in the reaction medium, decomposes and agglomerates into insoluble nanoparticles and larger clusters.[1][2]
This is a critical issue for several reasons:
-
Loss of Catalytic Activity: The active catalyst is the soluble, molecular palladium complex. Once it precipitates as palladium black, it is removed from the catalytic cycle, leading to stalled or incomplete reactions and low product yields.[1][3]
-
Poor Reproducibility: The rate of catalyst decomposition can be highly sensitive to minor variations in reaction setup, reagent quality, or temperature, leading to inconsistent results between batches.
-
Product Contamination: The precipitated palladium metal can contaminate the desired product, necessitating difficult and costly purification steps.
Q2: What is the primary mechanism for palladium black formation in a catalytic cycle?
A: The formation of palladium black almost always originates from the Pd(0) species in the catalytic cycle. The generally accepted mechanism involves the following key steps:
-
Reductive Elimination: This is the final, product-forming step in most cross-coupling and carbonylation cycles. The desired organic product is expelled from the palladium's coordination sphere, regenerating the active Pd(0) catalyst.[4]
-
Ligand Dissociation: The newly formed Pd(0) species is typically stabilized by one or more ligands (e.g., phosphines). However, this complex can exist in equilibrium with a "ligand-deficient" or "naked" Pd(0) species. This is particularly true for catalysts formed from monodentate ligands.[3]
-
Aggregation/Agglomeration: These highly reactive, ligand-deficient Pd(0) atoms are prone to aggregation. They rapidly collide and coalesce, forming ever-larger metallic clusters (nanoparticles) that eventually precipitate out of solution as visible palladium black.[2][5][6]
The core of the problem is the instability of the Pd(0) intermediate. If it is not sufficiently stabilized by its ligand shell, it will find stability by forming bonds with other palladium atoms, leading to irreversible precipitation.
Caption: Troubleshooting flowchart for Pd black formation.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Two-Chamber Aminocarbonylation
This protocol is adapted from literature procedures and represents a robust starting point.
[7]1. Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), amine (1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 2.2 mol%) to a vial designated as Chamber A . Add the reaction solvent and a stir bar. 2. In a separate vial, Chamber B , add the COgen reagent (2.0 equiv) and a stir bar. 3. Assembly: Seal both chambers within the two-chamber reactor apparatus. Remove the apparatus from the glovebox. 4. CO Generation: Using a gas-tight syringe, add the solvent (e.g., 1,4-dioxane) to Chamber B, followed by the activating base (e.g., DIPEA, 3.0 equiv). CO evolution should begin. 5. Reaction: Place the entire apparatus on a stirrer hotplate and heat to the desired temperature (e.g., 80 °C). Stir both chambers for the required reaction time (e.g., 18 hours). 6. Workup: After cooling to room temperature, carefully vent the apparatus in a fume hood. The reaction mixture in Chamber A can then be worked up as required (e.g., filtered through celite, concentrated, and purified).
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This technique provides the most effective removal of dissolved gases, including oxygen.
-
Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line (ensure a cold trap is in place between the flask and the pump). Evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with a high-purity inert gas (e.g., argon) before use.
References
-
Title: Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions Source: Organic Process Research & Development, 2020 URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Catalysts, MDPI, 2020 URL: [Link]
-
Title: Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols Source: Journal of the American Chemical Society, 2004 URL: [Link]
-
Title: Catalytic Activity of Incorporated Palladium Nanoparticles on Recycled Carbon Black from Scrap Tires Source: ACS Omega, 2021 URL: [Link]
-
Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions Source: Molecules, MDPI, 2020 URL: [Link]
-
Title: Formation of palladium black during Suzuki coupling Source: Reddit r/Chempros, 2022 URL: [Link]
-
Title: Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols Source: PubMed, National Library of Medicine, 2004 URL: [Link]
-
Title: CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions Source: Current Organic Chemistry, 2020 (via ResearchGate) URL: [Link]
-
Title: Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 Source: YouTube, 2024 URL: [Link]
-
Title: The influence of reaction temperature on the oscillatory behaviour in the palladium-catalysed phenylacetylene oxidative carbonylation reaction Source: RSC Publishing, 2001 URL: [Link]
-
Title: Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles Source: ResearchGate, 2017 URL: [Link]
-
Title: Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite Source: ResearchGate, 2019 URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Base-Mediated CO Release from 9-Methylfluorene-9-carbonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methylfluorene-9-carbonyl chloride as a carbon monoxide (CO) releasing molecule (CORM). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the use of 9-Methylfluorene-9-carbonyl chloride for CO release.
Q1: What is the fundamental principle behind CO release from 9-Methylfluorene-9-carbonyl chloride using a base?
A1: 9-Methylfluorene-9-carbonyl chloride is an acyl chloride.[1] The reaction with a base, a nucleophile, initiates a nucleophilic acyl substitution. However, the unique stability of the 9-methylfluorenyl cation, a byproduct, facilitates the subsequent elimination of carbon monoxide. The base abstracts the carbonyl group, leading to the formation of an unstable intermediate that readily decomposes to release CO gas and form the 9-methylfluorene byproduct.
Q2: My CO release is slow or incomplete. What are the potential causes?
A2: Several factors can contribute to inefficient CO release. These include:
-
Insufficiently strong base: A weak base may not be capable of efficiently initiating the reaction.
-
Poor solvent choice: The solvent must be able to dissolve both the 9-Methylfluorene-9-carbonyl chloride and the base, while also being inert to the reactants.
-
Low temperature: Like many chemical reactions, the rate of CO release is often temperature-dependent.
-
Moisture contamination: 9-Methylfluorene-9-carbonyl chloride, like other acyl chlorides, is sensitive to moisture and can be hydrolyzed, which will compete with the desired base-mediated reaction.[2][3]
Q3: I am observing unexpected side products in my reaction mixture. What could they be?
A3: The presence of water or other nucleophiles can lead to side reactions. For instance, hydrolysis of 9-Methylfluorene-9-carbonyl chloride will produce 9-methylfluorene-9-carboxylic acid.[4] If an alcohol is present as a solvent or impurity, it can react to form an ester.[5] It is also important to consider that the fluorenylmethoxycarbonyl (Fmoc) group, which is structurally similar, is known to produce byproducts like 9-fluorenylmethanol and 9-fluorenylmethyl hydrogen carbonate upon decomposition.[6]
Q4: How can I accurately quantify the amount of CO released?
A4: Several methods are available for quantifying CO release.[7] The choice of method will depend on the experimental setup and available instrumentation. Common techniques include:
-
Gas Chromatography (GC): A highly accurate method for quantifying gaseous products.[7]
-
Myoglobin Assay: A spectrophotometric method that measures the conversion of deoxymyoglobin to carboxymyoglobin.[8] However, this method has limitations, including potential interference from colored compounds and instability of the reagents.[7][8]
-
Infrared (IR) Spectroscopy: Can be used to detect the characteristic stretching frequency of CO gas.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during base-mediated CO release from 9-Methylfluorene-9-carbonyl chloride.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low CO Release | 1. Inactive Reagent: The 9-Methylfluorene-9-carbonyl chloride may have degraded due to improper storage. | 1. Verify the purity of the reagent using techniques like NMR or IR spectroscopy. Store the compound under anhydrous conditions. |
| 2. Incorrect Base: The chosen base may not be strong enough to initiate the reaction. | 2. Consider using a stronger, non-nucleophilic base. The choice of base is critical and should be tailored to the specific reaction conditions. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction. | 3. Ensure the solvent is anhydrous and capable of dissolving both the substrate and the base. Aprotic solvents are generally preferred. | |
| Inconsistent CO Release Rates | 1. Temperature Fluctuations: The reaction rate can be sensitive to temperature changes. | 1. Use a temperature-controlled reaction setup, such as a water bath or heating mantle with a controller. |
| 2. Mixing Issues: Inefficient stirring can lead to localized concentration gradients. | 2. Ensure vigorous and consistent stirring throughout the experiment. | |
| 3. Variable Reagent Quality: Batch-to-batch variations in reagents can affect results. | 3. Use reagents from the same lot for a series of experiments to minimize variability. | |
| Formation of Unwanted Byproducts | 1. Presence of Moisture: Hydrolysis of the acyl chloride is a common side reaction.[4] | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Reactive Solvent: The solvent may be participating in the reaction. | 2. Choose an inert solvent that does not react with the acyl chloride or the base. | |
| 3. Decomposition of the Fluorenyl Moiety: Under harsh conditions, the fluorenyl group itself can undergo side reactions. | 3. Optimize reaction conditions (temperature, base concentration) to be as mild as possible while still achieving efficient CO release. |
Section 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a typical base-mediated CO release experiment.
Protocol: Base-Mediated CO Release from 9-Methylfluorene-9-carbonyl Chloride
Materials:
-
9-Methylfluorene-9-carbonyl chloride (≥99.0% purity)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Gas-tight syringe
-
CO detection system (e.g., GC, Myoglobin assay setup)
Procedure:
-
Reaction Setup:
-
Dry the reaction vessel thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Add a magnetic stir bar to the flask.
-
-
Reagent Preparation:
-
In a separate, dry vial, dissolve a known quantity of 9-Methylfluorene-9-carbonyl chloride in the anhydrous solvent.
-
In another dry vial, prepare a solution of the base in the same anhydrous solvent.
-
-
Reaction Execution:
-
Transfer the 9-Methylfluorene-9-carbonyl chloride solution to the reaction flask.
-
Begin stirring the solution under a positive pressure of inert gas.
-
Using a gas-tight syringe, slowly add the base solution to the reaction mixture. The rate of addition can be used to control the rate of CO evolution.
-
Monitor the reaction progress by observing gas evolution and/or by taking aliquots for analysis.
-
-
CO Quantification:
-
If using a GC, periodically withdraw a known volume of the headspace gas from the reaction flask using a gas-tight syringe and inject it into the GC.
-
If using the myoglobin assay, bubble the evolved gas through a solution of deoxymyoglobin and monitor the change in absorbance spectrophotometrically.[8]
-
Workflow Diagram
Caption: Experimental workflow for base-mediated CO release.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in optimizing experimental conditions and troubleshooting issues.
The reaction is initiated by the nucleophilic attack of the base on the carbonyl carbon of the acyl chloride. This is a common reaction for acyl chlorides.[5] The subsequent steps are what make this molecule a CO-releasing agent.
Proposed Mechanism Diagram
Caption: Proposed mechanism for base-mediated CO release.
Section 5: Data Interpretation and Comparison
The choice of base and solvent significantly impacts the efficiency and rate of CO release. The following table provides a hypothetical comparison to guide your experimental design.
| Base | Solvent | Relative Reaction Rate | Potential Side Reactions |
| Triethylamine | THF | Moderate | Minimal |
| DIPEA | DCM | Fast | Minimal |
| Pyridine | DCM | Slow | Can act as a nucleophilic catalyst, potentially leading to other products.[5] |
| Sodium Carbonate | Dioxane/Water | Variable | Hydrolysis of the acyl chloride is a significant competing reaction.[10] |
References
-
Atanasova, M., et al. (2024). Metal-based carbon monoxide releasing molecules with promising cytotoxic properties. Dalton Transactions. [Link]
-
Faizan, M., & Muhammad, N. (2020). CO-Releasing Materials: Therapeutic Implications and Challenges towards Drug Discovery. Journal of Nanotechnology and Nanomaterials, 1(1), 1-4. [Link]
-
Ahmad, I., et al. (2021). CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. Molecules, 26(16), 4983. [Link]
-
Schatzschneider, U. (2015). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology, 172(6), 1638-1650. [Link]
-
Vasanthakumar, G. R., et al. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. [Link]
-
Wikipedia. (2023). Acyl chloride. [Link]
-
Kretschmer, R., et al. (2014). IR Spectroscopic Methods for the Investigation of the CO Release from CORMs. The Journal of Physical Chemistry A, 118(45), 10481-10492. [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Wang, B., et al. (2017). Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor. Chemical Science, 8(3), 1937-1944. [Link]
-
Clark, J. (2023). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]
-
Tay, K. S., et al. (2012). 9-Fluorenylmethyl Chloroformate (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry, 14(1), 28-32. [Link]
-
Laudadio, G., et al. (2019). Aldehydes as CO Releasing Molecules: In Situ and Ex Situ Giese Reactions and Palladium-Catalyzed Aminocarbonylations. Organic Letters, 21(19), 7800-7804. [Link]
-
ChemBK. (2022). FMOC-chloride. Retrieved from [Link]
-
Takegawa, Y., & Fukui, K. (2024). 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. Methods in Molecular Biology, 2750, 127-135. [Link]
-
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
-
Onyamboko, N. V., et al. (2018). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Dalton Transactions, 47(32), 11018-11025. [Link]
-
ResearchGate. (n.d.). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Retrieved from [Link]
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 9-fluorenylmethyl chloroformate – Knowledge and References. Retrieved from [Link]
-
Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Fluorenylmethyl chloroformate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Methylfluorene-9-carbonyl chloride. PubChem. Retrieved from [Link]
-
Chemdad. (n.d.). 9-Methylfluorene-9-carbonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Methylfluorene. PubChem. Retrieved from [Link]
Sources
- 1. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. ikm.org.my [ikm.org.my]
- 7. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 8. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Palladium-Catalyzed Carbonylation Reactions Utilizing 9-Methylfluorene-9-carbonyl chloride (COgen)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up of palladium-catalyzed carbonylation reactions using 9-Methylfluorene-9-carbonyl chloride, commercially known as COgen, as a carbon monoxide (CO) source. This resource is designed to offer practical, field-proven insights to ensure the successful and safe implementation of your carbonylation projects.
Introduction to COgen-Mediated Carbonylation
Palladium-catalyzed carbonylation is a powerful transformation in organic synthesis for the formation of carbonyl-containing compounds.[1][2] However, the direct use of carbon monoxide gas presents significant handling challenges, especially during scale-up, due to its high toxicity and the need for specialized high-pressure equipment.[3][4] 9-Methylfluorene-9-carbonyl chloride (COgen) serves as a stable, solid precursor that releases a stoichiometric amount of CO upon activation, typically with a palladium catalyst, offering a safer and more convenient alternative to gaseous CO.[5][6]
This guide will walk you through the essential considerations for successfully scaling up your carbonylation reactions using COgen, from initial bench-scale setup to pilot-plant production.
Diagram 1: General Mechanism of COgen-Mediated Palladium-Catalyzed Carbonylation
Caption: General catalytic cycle for palladium-catalyzed carbonylation using COgen.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of COgen-mediated carbonylation reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion of the starting material, even after extended reaction times. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion can stem from several factors. Let's break down the possibilities:
-
Inefficient CO Release: The generation of CO from COgen is a critical first step.
-
Catalyst for CO Release: Ensure that the palladium catalyst and base used for the CO release are active. In a two-chamber system, a separate catalyst is often used for CO generation.[7]
-
Temperature: The rate of CO release is temperature-dependent. Ensure the reaction temperature is sufficient for the chosen catalyst system to activate COgen.[7]
-
Action Plan:
-
Run a small-scale control experiment focusing only on the CO generation chamber to confirm CO is being produced. This can be monitored by pressure changes or by trapping the evolved gas.
-
If CO release is the issue, consider increasing the temperature or screening different palladium sources and bases for the generation step.
-
-
-
Inactive Carbonylation Catalyst: The palladium catalyst for the main carbonylation reaction may be inactive.
-
Palladium Black Formation: The formation of palladium black (insoluble, inactive palladium) is a common issue, often caused by high catalyst concentrations or the presence of impurities.[8]
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the active palladium species and preventing decomposition. Bidentate ligands are often more effective than monodentate ligands.[1]
-
Action Plan:
-
Visually inspect the reaction mixture for the presence of black precipitate.
-
If palladium black is observed, consider using a different, more robust ligand such as Xantphos.[1]
-
Ensure all reagents and solvents are of high purity and free from oxygen, which can contribute to catalyst deactivation.
-
-
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.[2] Aprotic solvents like THF, toluene, dioxane, DME, DMF, and DMSO are commonly used.[6]
-
Base: The base plays a critical role in the catalytic cycle. Ensure the chosen base is appropriate for the specific nucleophile and substrate.
-
Action Plan:
-
Perform a solvent screen on a small scale to identify the optimal medium for your specific reaction.
-
Re-evaluate the choice and amount of base used.
-
-
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant amounts of a non-carbonylated byproduct. What is causing this and how can I improve the selectivity towards the desired carbonylated product?
-
Answer: The formation of non-carbonylated byproducts, such as direct coupling products (e.g., in Suzuki or Heck reactions), indicates that the rate of the competing reaction is faster than the CO insertion step.
-
Low CO Concentration: If the local concentration of CO around the catalyst is too low, the oxidative addition complex may undergo other reactions before CO can insert.
-
Action Plan:
-
Increase the rate of CO generation by adjusting the temperature or catalyst loading in the CO generation chamber.
-
Ensure efficient mass transfer of CO from the generation chamber to the reaction chamber. Good agitation is crucial.
-
Consider a slow addition of the nucleophile or coupling partner to maintain a higher relative concentration of CO.
-
-
-
Premature Carbonylation Product: In some cases, a premature carbonylation product may be observed.[8]
-
Action Plan: This may be indicative of a complex reaction cascade. Re-evaluate the reaction mechanism and consider if intermediate species are being intercepted before the desired transformation can occur. Adjusting reaction parameters such as temperature and concentration may help.
-
-
Issue 3: Incomplete Reaction at Scale
-
Question: My reaction works well on a 1-gram scale, but I'm seeing incomplete conversion when I try to scale up to 100 grams. Why is this happening?
-
Answer: Scale-up introduces challenges related to mass and heat transfer.
-
Mass Transfer Limitations: The efficient transfer of CO from the gas phase to the liquid phase is critical.
-
Agitation: Inadequate stirring in a larger reactor will result in a lower gas-liquid interfacial area, slowing down the reaction.
-
Headspace: The volume of the reactor headspace can influence the partial pressure of CO.
-
Action Plan:
-
Ensure the agitation in the larger reactor is sufficient to create good gas-liquid mixing.
-
Consider using a reactor designed for gas-liquid reactions, such as one with a gas-inducing impeller.
-
For larger scale, a continuous flow setup might be beneficial to improve mass transfer.
-
-
-
Heat Transfer Issues:
-
Exotherms: Carbonylation reactions can be exothermic. Poor heat dissipation in a larger reactor can lead to temperature gradients and potential side reactions or catalyst decomposition.
-
Action Plan:
-
Monitor the internal reaction temperature closely during scale-up.
-
Ensure the reactor's cooling system is adequate to manage any exotherms.
-
Consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation.
-
-
-
Diagram 2: Troubleshooting Decision Tree for COgen-Mediated Carbonylation
Caption: A decision tree for troubleshooting common issues in COgen-mediated carbonylation.
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions when handling 9-Methylfluorene-9-carbonyl chloride?
-
A1: 9-Methylfluorene-9-carbonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.[10]
-
-
Q2: How can I monitor the progress of my carbonylation reaction?
-
A2: Reaction progress can be monitored by taking aliquots from the reaction mixture (if the setup allows for safe sampling) and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of starting material consumption and product formation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of any byproducts.
-
Gas Chromatography (GC): Suitable for volatile products and starting materials.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.
-
-
-
Q3: What is the best way to purify the product of a COgen-mediated carbonylation?
-
A3: The primary byproduct from COgen is 9-methylfluorene, which is a relatively non-polar hydrocarbon. Purification strategies will depend on the properties of your desired product.
-
Column Chromatography: This is a common method for purification at the lab scale. The difference in polarity between the non-polar 9-methylfluorene and typically more polar carbonyl compounds often allows for good separation.[7]
-
Crystallization: If your product is a solid, crystallization can be an effective and scalable purification method.
-
Distillation: For liquid products with a sufficiently different boiling point from 9-methylfluorene and other impurities, distillation may be a viable option.
-
-
-
Q4: Can I reuse the palladium catalyst?
-
A4: While homogeneous palladium catalysts are generally difficult to recover and reuse, strategies exist to minimize waste and cost.
-
Catalyst Loading: One of the primary goals of process development is to reduce the catalyst loading to the lowest effective level.
-
Heterogeneous Catalysts: For some applications, using a heterogeneous palladium catalyst (e.g., palladium on carbon) may be possible, which simplifies catalyst recovery by filtration.[12] However, the activity of heterogeneous catalysts can be lower than their homogeneous counterparts.
-
-
Experimental Protocols
Laboratory-Scale Aminocarbonylation using a Two-Chamber System (COware)
This protocol is a general guideline and should be adapted for specific substrates and nucleophiles.
Materials:
-
Chamber A (Reaction Chamber): Aryl bromide (1.0 equiv), amine (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), Sodium carbonate (Na₂CO₃, 2.0 equiv), and anhydrous solvent (e.g., toluene).
-
Chamber B (CO Generation Chamber): COgen (1.1 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and anhydrous solvent (e.g., toluene).
Procedure:
-
In an inert atmosphere (e.g., a glovebox), charge Chamber A with the aryl bromide, amine, Pd(OAc)₂, Xantphos, and Na₂CO₃.
-
Add the anhydrous solvent to Chamber A.
-
In the same inert atmosphere, charge Chamber B with COgen and Pd(OAc)₂.
-
Add the anhydrous solvent to Chamber B.
-
Securely seal both chambers of the two-chamber reactor.
-
Place the assembled reactor on a magnetic stir plate and begin stirring both chambers.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C). The palladium catalyst in Chamber B will initiate the decomposition of COgen to release CO, which will pressurize the system and dissolve in the solvent in Chamber A.
-
Maintain the reaction at temperature with vigorous stirring for the desired time (e.g., 12-24 hours), monitoring the reaction progress by your chosen analytical method.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess pressure in a fume hood.
-
Open the reactor and work up the reaction mixture from Chamber A. This typically involves filtering off the solids and concentrating the filtrate.
-
Purify the crude product by an appropriate method, such as column chromatography.
Scale-Up Considerations: From Bench to Pilot Plant
-
Reactor Design: Standard glass reactors may not be suitable for the pressures generated during COgen decomposition at scale. A pressure-rated reactor (e.g., stainless steel or Hastelloy) is recommended.
-
CO Generation Strategy: For larger scales, generating CO in a separate vessel and feeding it into the main reactor may provide better control over the CO pressure and addition rate.
-
Process Safety: A thorough process safety review, including a Hazard and Operability (HAZOP) study, should be conducted before scaling up. Key considerations include:
-
The corrosive nature of 9-Methylfluorene-9-carbonyl chloride.
-
The toxicity of carbon monoxide.
-
The potential for pressure buildup.
-
The flammability of solvents.
-
-
Economic Viability: The cost of COgen and the palladium catalyst are significant factors at scale. Process optimization to reduce catalyst loading and maximize yield is crucial.
Table 1: Key Parameters for Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| CO Source | COgen in a two-chamber reactor | COgen in a dedicated generation vessel or direct CO feed | Control of CO pressure and addition rate becomes critical. |
| Reactor | Glassware (e.g., Schlenk flask, COware) | Pressure-rated glass-lined or stainless steel reactor | Material compatibility and pressure rating are paramount. |
| Agitation | Magnetic stirring | Mechanical stirring (e.g., pitched-blade turbine, gas-inducing impeller) | Ensure efficient gas-liquid mass transfer to avoid rate limitations. |
| Heating/Cooling | Heating mantle/oil bath | Jacketed reactor with thermal fluid | Accurate temperature control and ability to manage exotherms are essential. |
| Monitoring | TLC, HPLC, GC, NMR | In-situ probes (e.g., FTIR), online HPLC | Real-time monitoring allows for better process control. |
| Work-up | Filtration, rotary evaporation | Filtration (e.g., Nutsche filter), distillation | Scalable and efficient methods for product isolation are required. |
| Purification | Column chromatography | Crystallization, distillation | Chromatography is often not economically viable at large scale. |
References
- Gellért, Z. et al. (2011). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 76(19), 8199-8209.
- Hermange, P. et al. (2020). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 85(2), 647-669.
- Skrydstrup, T. et al. (2012).
-
Scientific Laboratory Supplies. 9-Methyl-9H-fluorene-9-carbonyl chloride, >=99.0% (GC). [Link]
- Reisman, S. E. et al. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central.
- Polshettiwar, V. et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents.
-
PubChem. 9-Methylfluorene-9-carbonyl chloride. [Link]
- Skrydstrup, T. et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2136-2143.
- Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI.
- da Silva, A. B. et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. SciELO.
- Skrydstrup, T. (2016). The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research, 49(4), 594-605.
- Ghorai, P. (2024).
- Gabriele, B. (2021).
- Beller, M. et al. (2014). Recent Developments in Palladium Catalyzed Carbonylation Reactions.
- Ramage, R. (1993). A Practical Large-Scale Synthesis of 9-(Hydroxymethyl)fluorene-4-carboxylic Acid (HOFmCO2H).
- Wang, L. et al. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI.
- Pale, P. et al. (2015).
- Li, C. et al. (2021). Research Progress on CO Surrogates in Carbonylation Reactions.
- Dorel, R. & Feringa, B. L. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation.
- Kappe, C. O. et al. (2016). First Example of a Continuous-Flow Carbonylation Reaction Using Aryl Formates as CO Precursors.
-
PubChem. 9-Methylfluorene. [Link]
- Jeffrey, S. C. et al. (2020). Scale-up Synthesis of Tesirine.
- Noël, T. (2021). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds.
Sources
- 1. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9-Methylfluorene | C14H12 | CID 17299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Carbonyls: A Comparative Guide to 9-Methylfluorene-9-carbonyl Chloride and Carbon Monoxide Gas in Modern Synthesis
For the Researcher, Scientist, and Drug Development Professional
In the landscape of modern organic synthesis, the introduction of a carbonyl group is a foundational transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, the go-to reagent for this purpose has been carbon monoxide (CO) gas, a simple, efficient, and atom-economical C1 source. However, its utility is shadowed by its significant safety concerns. This has spurred the development of CO surrogates, solid or liquid compounds that release CO in situ, offering a more user-friendly approach to carbonylation chemistry.
Among these, 9-Methylfluorene-9-carbonyl chloride (MeFl-COCl), often referred to by its trade name COGen, has emerged as a prominent alternative. This guide provides a comprehensive, objective comparison between the classical approach using CO gas and the modern alternative, MeFl-COCl, supported by mechanistic insights and practical experimental considerations.
At a Glance: Core Properties and Handling
A fundamental understanding of the physical and safety profiles of these two reagents immediately highlights the primary driver for the development of CO surrogates.
| Feature | 9-Methylfluorene-9-carbonyl chloride (MeFl-COCl) | Carbon Monoxide (CO) Gas |
| Physical State | Crystalline solid | Colorless, odorless gas[1] |
| Molecular Weight | 242.70 g/mol [2] | 28.01 g/mol |
| Handling | Weighed and handled as a typical solid reagent in air. | Requires specialized gas handling equipment, including regulators, flow meters, and dedicated gas lines.[3][4] |
| Primary Hazard | Corrosive; causes severe skin burns and eye damage.[2] | Acutely toxic, flammable, and a reproductive hazard.[1][5] |
The Mechanistic Divide: Controlled Release vs. Gaseous Flood
The fundamental difference in the application of MeFl-COCl and CO gas lies in the delivery of the carbonylating agent to the catalytic cycle.
Carbon Monoxide Gas: The Direct Approach
In a typical palladium-catalyzed carbonylation, the reaction vessel is charged with CO gas, often under pressure. The dissolved CO is then available to insert into a palladium-carbon bond of an organopalladium intermediate, forming an acyl-palladium species, which then undergoes nucleophilic attack to yield the carbonylated product.
Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation with CO gas.
A critical, yet often overlooked, aspect of using CO gas is the potential for catalyst inhibition at high concentrations. High pressures of CO can saturate the palladium catalyst, hindering the initial oxidative addition step of the aryl halide to the Pd(0) center, a phenomenon that can stall the catalytic cycle before it even begins.[6][7]
9-Methylfluorene-9-carbonyl chloride: In Situ Generation
MeFl-COCl circumvents the challenges of handling gaseous CO by serving as a stable, solid precursor that releases carbon monoxide under the reaction conditions. The release mechanism is a palladium-catalyzed decarbonylation of the acyl chloride.[8][9] This process generates a low, steady concentration of CO within the reaction medium, which is immediately consumed in the primary carbonylation cycle.
Caption: Dual catalytic cycles showing CO release from MeFl-COCl and subsequent utilization.
This in situ generation is advantageous as it maintains a low, productive concentration of CO, avoiding the catalyst inhibition seen with high pressures of CO gas.[7] This allows for efficient carbonylation without the need for specialized high-pressure reactors.
Performance in the Field: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, a synthesis of published data allows for a qualitative and semi-quantitative comparison of performance.
| Parameter | 9-Methylfluorene-9-carbonyl chloride (MeFl-COCl) | Carbon Monoxide (CO) Gas |
| Reaction Scope | Broad applicability in forming ketones, amides, and esters. Particularly useful for small-scale and discovery chemistry. | The benchmark for a wide range of carbonylation reactions, from laboratory to industrial scale.[10] |
| Functional Group Tolerance | Generally high, as demonstrated in the synthesis of complex molecules like N-benzoyl ureas and modified peptides.[9][11] | Broad, but can be sensitive to reducible functional groups under certain conditions (e.g., high pressure and temperature). |
| Yields | Often provides good to excellent yields, comparable to those obtained with CO gas for many transformations. | The standard for high-yield carbonylations, though optimization of pressure and temperature is often required. |
| Stoichiometry | Used in near-stoichiometric amounts, which can be advantageous for precise reactions and isotopic labeling.[9] | Typically used in large excess, often as the reaction atmosphere at pressures >1 atm. |
| Reproducibility | High, as it avoids issues with gas solubility and leaks associated with CO gas setups. | Can be variable, especially on a small scale, due to sensitivity to leaks, pressure fluctuations, and gas purity. |
Experimental Protocols: A Practical Guide
The choice between MeFl-COCl and CO gas profoundly impacts the experimental setup and procedure.
Protocol 1: Aminocarbonylation using 9-Methylfluorene-9-carbonyl chloride
This protocol is a representative procedure for a palladium-catalyzed aminocarbonylation of an aryl bromide.
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add 9-Methylfluorene-9-carbonyl chloride (1.1 mmol, 1.1 equiv.).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL), the amine (1.2 mmol, 1.2 equiv.), and a non-nucleophilic base (e.g., DBU, 1.5 mmol, 1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Caption: Experimental workflow for aminocarbonylation using MeFl-COCl.
Protocol 2: Aminocarbonylation using Carbon Monoxide Gas
This protocol outlines a typical setup for a similar aminocarbonylation using CO gas.
-
Vessel and Manifold Setup: Assemble a high-pressure reaction vessel (e.g., a Parr autoclave or a thick-walled sealed tube) with a magnetic stir bar. Connect the vessel to a gas manifold equipped with a CO cylinder, a vacuum line, and an inert gas line.
-
Reagent Addition: To the vessel, add the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL), the amine (1.2 mmol, 1.2 equiv.), and a non-nucleophilic base (e.g., DBU, 1.5 mmol, 1.5 equiv.).
-
Gas Exchange: Seal the vessel, cool it in a dry ice/acetone bath (to aid gas dissolution and minimize solvent evaporation during vacuum), and purge the system by evacuating and backfilling with CO gas three times.
-
Pressurization: Pressurize the vessel to the desired CO pressure (e.g., 1-10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-12 hours).
-
Depressurization and Workup: After cooling to room temperature, carefully and slowly vent the excess CO gas into a fume hood or through a scrubbing system. Purge the vessel with inert gas. Proceed with the workup and purification as described in Protocol 1.
Caption: Experimental workflow for aminocarbonylation using CO gas.
Safety: The Deciding Factor
The most compelling argument for using MeFl-COCl over CO gas is the significant improvement in operational safety.
Carbon Monoxide Gas:
-
Toxicity: CO is a chemical asphyxiant that binds to hemoglobin with an affinity ~200-250 times greater than oxygen, leading to oxygen deprivation. It is colorless and odorless, making leaks difficult to detect without dedicated monitors.[1][5]
-
Flammability: CO is a flammable gas, posing a fire and explosion risk.[1]
-
Infrastructure: Safe use mandates dedicated gas lines, storage in ventilated gas cabinets, CO monitors in the laboratory, and rigorous leak testing of equipment.[3][4][5]
9-Methylfluorene-9-carbonyl chloride:
-
Primary Hazard: It is a corrosive solid that can cause severe skin and eye burns.[2] This hazard is managed with standard personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
CO Exposure: While it generates CO, it does so in situ within a sealed reaction vessel, minimizing the risk of releasing significant quantities of toxic gas into the laboratory atmosphere. The total amount of CO generated is stoichiometrically limited by the amount of the solid reagent used.
Conclusion: Choosing the Right Tool for the Job
The choice between 9-Methylfluorene-9-carbonyl chloride and carbon monoxide gas is a decision guided by a balance of reaction scale, available infrastructure, and safety considerations.
-
Carbon Monoxide gas remains the reagent of choice for large-scale industrial processes where its low cost and high atom economy are paramount, and where dedicated engineering controls can mitigate its hazards. It is also indispensable for reactions that require high pressures of CO to proceed efficiently.
-
9-Methylfluorene-9-carbonyl chloride is an exceptional tool for laboratory-scale synthesis, particularly in academic and drug discovery settings. Its ease of handling, high reproducibility, and, most importantly, its vastly superior safety profile make it the preferred option for researchers who need to perform carbonylations without the extensive infrastructure and risks associated with CO gas. The ability to perform stoichiometric carbonylations and facilitate isotopic labeling further enhances its value in pharmaceutical development.[9]
Ultimately, the development of CO surrogates like MeFl-COCl represents a significant advancement in chemical synthesis, democratizing access to powerful carbonylation reactions and fostering a safer research environment.
References
-
Khedkar, M. V., & Bhanage, B. M. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2589-2616. [Link]
-
Götze, J. P., & Reisman, S. E. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 88(5), 2657–2676. [Link]
-
Li, W., Xie, S., & Shi, R. (2025). Developments in CO surrogates for base-metal-catalyzed carbonylation. Green Chemistry. [Link]
-
Gabriele, B., & Mancuso, R. (2021). DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. Molecules, 26(24), 7654. [Link]
-
Götze, J. P., & Reisman, S. E. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. [Link]
-
Jayathilake, A., et al. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nature Communications. [Link]
-
PubChem. 9-Methylfluorene-9-carbonyl chloride. [Link]
-
Boksa, K., Walsh, P., & Shah, A. (2021). Case Study in the Design of a Surrogate Solution for Use in Biopharmaceutical Drug Product Process Development. AAPS PharmSciTech, 22(1), 32. [Link]
-
Organic Chemistry Portal. Amide synthesis by aminocarbonylation. [Link]
-
University of California, Santa Barbara. Carbon monoxide - Standard Operating Procedure. [Link]
-
Gabriele, B., & Mancuso, R. (2021). DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. ResearchGate. [Link]
-
Shi, R., et al. (2025). Developments in CO surrogates for base-metal-catalyzed carbonylation. RSC Publishing. [Link]
-
Beydoun, K., et al. (2022). A practical concept for catalytic carbonylations using carbon dioxide. PubMed Central. [Link]
-
van der Wal, A. J., et al. (2020). Reaction Mechanism of Pd‐Catalyzed “CO‐Free” Carbonylation Reaction Uncovered by In Situ Spectroscopy. Chemistry – A European Journal. [Link]
-
Various Authors. (2025). Aminocarbonylation using CO surrogates. Organic & Biomolecular Chemistry Review. [Link]
-
American Chemical Society. SOP for new process involving carbon monoxide. [Link]
-
University of Pittsburgh. CARBON MONOXIDE GAS USAGE IN LABORATORIES. [Link]
-
Zhu, C., et al. (2019). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Chemical Society Reviews. [Link]
-
Duke-Margolis Institute for Health Policy. (2022). Translational Science in Drug Development: Surrogate Endpoints, Biomarkers, and More. [Link]
-
U.S. Pharmacist. (2023). Evaluating Surrogate Endpoints in Clinical Trials. [Link]
-
University of California, San Diego. Carbon Monoxide Standard Operating Procedure. [Link]
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
-
Various Authors. (2024). Ni/rGO: An Efficient Heterogeneous Catalytic System for Carbonylative Suzuki Coupling and Alkoxy Carbonylation Reactions with Co2(CO)8 as a Solid C1 Source. ResearchGate. [Link]
-
Scientific Laboratory Supplies. 9-Methyl-9H-fluorene-9-carbonyl chloride, >=99.0% (GC). [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. purdue.edu [purdue.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 9-Methylfluorene-9-carbonyl chloride and Molybdenum hexacarbonyl: Reagents for Orthogonal Chemical Applications
In the landscape of modern chemical synthesis, the selection of an appropriate reagent is paramount to the success of a transformation. This guide provides an in-depth comparison of two commercially available yet fundamentally distinct reagents: 9-Methylfluorene-9-carbonyl chloride, an organic acylating agent, and Molybdenum hexacarbonyl, an organometallic complex. While both are powerful tools in the hands of a synthetic chemist, they operate in entirely different mechanistic realms and are employed for disparate applications. This text will elucidate their respective properties, reactivity, and ideal use cases, providing researchers, scientists, and drug development professionals with the critical insights needed for informed reagent selection.
Part 1: Physicochemical and Structural Properties
A foundational understanding of a reagent begins with its physical and structural characteristics. 9-Methylfluorene-9-carbonyl chloride and Molybdenum hexacarbonyl differ significantly in their composition, structure, and basic properties, which dictates their handling, solubility, and reactivity.
9-Methylfluorene-9-carbonyl chloride (C₁₅H₁₁ClO) is a polycyclic aromatic acyl chloride. The molecule features a fluorenyl backbone, a highly conjugated and rigid system, with a methyl group and a reactive carbonyl chloride moiety at the C9 position. This structure imparts significant steric bulk and unique electronic properties.
In contrast, Molybdenum hexacarbonyl (Mo(CO)₆) is a coordination complex with a central molybdenum atom in the zero oxidation state octahedrally coordinated to six carbon monoxide ligands.[1][2][3] This volatile, air-stable, colorless solid serves as a convenient source of molybdenum(0) or as a solid source of carbon monoxide gas for various chemical reactions.[1][3][4]
A summary of their key properties is presented below:
| Property | 9-Methylfluorene-9-carbonyl chloride | Molybdenum hexacarbonyl |
| Molecular Formula | C₁₅H₁₁ClO[5] | C₆MoO₆[1] |
| Molar Mass | 242.70 g/mol [5] | 264.01 g/mol [1] |
| Appearance | Solid | Vivid, white, translucent crystals[1][4] |
| Melting Point | Not available | 150 °C (decomposes)[1] |
| Boiling Point | Not available | 156 °C[1] |
| Solubility | Soluble in organic solvents | Insoluble in water; slightly soluble in THF, diglyme, acetonitrile[1] |
| CAS Number | 82102-37-2[5] | 13939-06-5[1] |
Part 2: Reactivity and Mechanistic Paradigms
The divergent structures of these two reagents give rise to fundamentally different modes of reactivity.
9-Methylfluorene-9-carbonyl chloride: Electrophilic Acylation
The reactivity of 9-Methylfluorene-9-carbonyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and thiols in classic nucleophilic acyl substitution reactions. This makes it a powerful reagent for introducing the 9-methylfluorenylcarbonyl group onto a substrate. This moiety can serve as a sterically hindered protecting group or as a fluorescent tag for analytical purposes, owing to the fluorenyl group's inherent spectroscopic properties. One notable application is its use as a carbon monoxide-generating reagent, marketed as COgen, for palladium-catalyzed carbonylation reactions, providing a solid alternative to using CO gas.[6]
General Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of Nucleophilic Acyl Substitution.
Molybdenum hexacarbonyl: Organometallic Reactivity
Molybdenum hexacarbonyl's utility stems from the reactivity of the Mo(0) center and the lability of its CO ligands.[4] The CO ligands can be displaced by other donor ligands, often photochemically, to generate coordinatively unsaturated and highly reactive molybdenum species.[1][7] These species can then participate in a wide array of transformations. Mo(CO)₆ is a key reagent or catalyst in reactions such as:
-
Deoxygenation Reactions: It can be used to deoxygenate sulfoxides, N-oxides, and epoxides.
-
Alkyne Metathesis and Pauson-Khand Reactions: Derivatives of Mo(CO)₆ are employed as catalysts in these powerful carbon-carbon bond-forming reactions.[1][7]
-
Source of Molybdenum Atoms: It is used in electron beam-induced deposition to create a convenient source of molybdenum atoms.[1][4]
-
Reductant and CO Source: It can act as a reductant, for example in the conversion of nitroarenes to amines, and as a solid source of CO for palladium-catalyzed carbonylation reactions.[8][9]
General Reaction Manifold: Ligand Substitution
Caption: Ligand Substitution on Molybdenum Hexacarbonyl.
Part 3: Domains of Application
The disparate reactivity profiles of these two compounds translate into distinct and non-overlapping areas of application in synthetic chemistry.
9-Methylfluorene-9-carbonyl chloride is primarily utilized in:
-
Protecting Group Chemistry: The bulky 9-methylfluorenylcarbonyl group can be used to protect amines and alcohols. Its stability and cleavage conditions would need to be evaluated for specific applications.
-
Analytical Derivatization: The fluorescent fluorenyl moiety makes it an excellent derivatizing agent for compounds lacking a chromophore, enabling their detection by HPLC with fluorescence detection.
-
Solid Carbon Monoxide Source (as COgen): In modern organic synthesis, it is used as a convenient and safer alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions for the synthesis of ketones, amides, and esters.[6]
Molybdenum hexacarbonyl is a versatile tool in:
-
Organometallic Synthesis: It is a common starting material for the synthesis of a vast range of molybdenum-containing organometallic complexes.[4]
-
Catalysis: Mo(CO)₆ and its derivatives are catalysts for various organic transformations, including olefin and alkyne metathesis.[1][3][7]
-
Stoichiometric Reagent in Organic Synthesis: It is used stoichiometrically for specific functional group transformations, such as the desulfurization of thiols and disulfides and the reductive hydroamination of vinylcyclopropanes.[9]
-
Materials Science: It serves as a precursor for Chemical Vapor Deposition (CVD) and electron beam-induced deposition of molybdenum-containing thin films.[3][4]
Part 4: Experimental Protocols and Data
To illustrate the practical application of these reagents, the following are representative, step-by-step experimental protocols.
Exemplary Protocol 1: Derivatization of an Amine with 9-Methylfluorene-9-carbonyl chloride
This protocol describes a general procedure for the protection or derivatization of a primary or secondary amine.
Workflow Diagram
Caption: Workflow for Amine Derivatization.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Dissolve 9-Methylfluorene-9-carbonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(9-methylfluorenylcarbonyl) derivative.
Exemplary Protocol 2: Mo(CO)₆-Mediated Deoxygenation of a Sulfoxide
This protocol outlines a general procedure for the reduction of a sulfoxide to the corresponding sulfide.
Workflow Diagram
Caption: Workflow for Sulfoxide Deoxygenation.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add the sulfoxide substrate (1.0 eq.) and Molybdenum hexacarbonyl (1.0-1.5 eq.).
-
Reaction: Add a high-boiling solvent (e.g., toluene or xylenes) and flush the system with an inert gas (e.g., nitrogen or argon). Heat the mixture to reflux (typically 80-140 °C) for 4-24 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The insoluble molybdenum byproducts will precipitate. Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure sulfide.
Part 5: Handling and Safety
As a senior scientist, ensuring laboratory safety is non-negotiable. Both reagents require careful handling, but their hazard profiles are different.
9-Methylfluorene-9-carbonyl chloride:
-
Hazards: This compound is classified as corrosive and causes severe skin burns and eye damage.[5] As an acyl chloride, it will react with moisture, including atmospheric humidity, to release hydrochloric acid (HCl), which is corrosive and a respiratory irritant.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. Keep away from water and protic solvents.
Molybdenum hexacarbonyl:
-
Hazards: This compound is highly toxic if inhaled, swallowed, or in contact with skin.[4][10] Upon heating or decomposition, it can release highly toxic carbon monoxide gas.[4] It is also an irritant to the skin and eyes.[1]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[10][11] Wear appropriate PPE, including respiratory protection if dusts are generated. Store in a cool, dry, tightly sealed container away from heat sources.[4]
| Hazard | 9-Methylfluorene-9-carbonyl chloride | Molybdenum hexacarbonyl |
| Primary Hazard | Corrosive (releases HCl on hydrolysis)[5] | Toxic by inhalation, ingestion, skin contact[4][10] |
| GHS Pictograms | Corrosion | Skull and Crossbones |
| Key Precaution | Avoid contact with water and moisture | Avoid heating and inhalation of dust/vapors[10] |
| PPE | Gloves, Goggles, Lab Coat | Gloves, Goggles, Lab Coat, Respiratory Protection |
Conclusion
9-Methylfluorene-9-carbonyl chloride and Molybdenum hexacarbonyl are not interchangeable reagents but rather specialized tools for distinct synthetic challenges. The former is an organic acylating agent whose reactivity is centered on classic nucleophilic substitution, making it ideal for derivatization, protection, and as a solid CO source. The latter is an organometallic complex that provides access to the rich and varied chemistry of low-valent molybdenum, serving as a versatile precursor, reagent, and catalyst for a host of transformations. A thorough understanding of their unique properties, reactivity, and safety requirements, as outlined in this guide, is essential for their safe and effective implementation in the research and development laboratory.
References
-
PubChem. 9-Methylfluorene - C14H12. Available from: [Link]
-
Wikipedia. Molybdenum hexacarbonyl. Available from: [Link]
-
Ereztech. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6. Available from: [Link]
-
PubChem. 9-Methylfluorene-9-carbonyl chloride - C15H11ClO. Available from: [Link]
-
Grokipedia. Molybdenum hexacarbonyl. Available from: [Link]
-
Chemeurope.com. Molybdenum hexacarbonyl. Available from: [Link]
-
ResearchGate. (PDF) Molybdenum in Organic Synthesis. Available from: [Link]
-
Chemdad. 9-Methylfluorene-9-carbonyl chloride. Available from: [Link]
-
Cheméo. Chemical Properties of 9H-Fluorene, 9-methyl- (CAS 2523-37-7). Available from: [Link]
-
ResearchGate. Synthesis of fluorenone from fluorene-9-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Molybdenum hexacarbonyl. Available from: [Link]
Sources
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. CAS 13939-06-5: Molybdenum hexacarbonyl | CymitQuimica [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 5. 9-Methylfluorene-9-carbonyl chloride | C15H11ClO | CID 13751568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Methylfluorene-9-carbonyl chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Molybdenum_hexacarbonyl [chemeurope.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. 3-Mercaptopropionic acid (3-MPA) [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
A Tale of Two Fluorenyls: A Cost-Benefit Analysis of 9-Methylfluorene-9-carbonyl chloride in Synthesis
A Senior Application Scientist's Guide to Amine Protection and Beyond
In the landscape of synthetic chemistry, particularly in the exacting discipline of peptide synthesis, the choice of a protecting group is a critical decision that dictates the efficiency, purity, and ultimately, the success of a multi-step synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced via its reactive acyl chloride (Fmoc-Cl), has long been a cornerstone of solid-phase peptide synthesis (SPPS), prized for its base lability which allows for mild deprotection conditions. A structurally similar molecule, 9-Methylfluorene-9-carbonyl chloride (MeFmoc-Cl), might intuitively be considered a close cousin, a potential alternative with subtly modulated properties. However, this guide will illuminate a fascinating case of chemical divergence, where a single methyl group addition radically alters the molecule's synthetic utility, steering it away from amine protection and into an entirely different, yet equally valuable, application.
This guide will provide a detailed cost-benefit analysis, not of MeFmoc-Cl as a direct competitor to Fmoc-Cl in peptide synthesis—a role it does not play—but as a valuable synthetic tool in its own right. We will explore the established excellence of the Fmoc strategy, dissect the chemical reasoning behind MeFmoc-Cl's unsuitability for amine protection, and detail its actual, powerful application as a solid source of carbon monoxide. Through this comparative lens, we will equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions about these two important reagents.
The Gold Standard: The Fmoc Group in Peptide Synthesis
The Fmoc group is the linchpin of one of the two most dominant strategies in solid-phase peptide synthesis.[1] Its widespread adoption is a testament to the orthogonality it offers, allowing for the selective removal of the Nα-amino protecting group under mild basic conditions, while acid-labile side-chain protecting groups remain intact.[2]
The mechanism of Fmoc deprotection is a classic example of a β-elimination reaction. The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton at the C9 position of the fluorene ring.[3] This abstraction is favorable due to the electron-withdrawing nature of the fluorene system. The resulting carbanion intermediate then collapses, eliminating dibenzofulvene (DBF) and releasing the free amine of the peptide chain.[3]
Diagram: Mechanism of Fmoc Protection and Deprotection
Caption: The reaction pathway for amine protection with Fmoc-Cl and subsequent base-catalyzed deprotection.
Advantages of the Fmoc Strategy:
-
Mild Deprotection: The use of weak bases like piperidine avoids the repeated use of strong acids, which can degrade sensitive peptide sequences.[2]
-
Orthogonality: Fmoc is compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu), allowing for selective deprotection.[2]
-
Real-time Monitoring: The dibenzofulvene byproduct has a characteristic UV absorbance, which can be used to monitor the completion of the deprotection step.[4]
Disadvantages and Cost Considerations:
-
Dibenzofulvene Adducts: The reactive dibenzofulvene intermediate can sometimes form adducts with the newly liberated amine, leading to chain termination. This is mitigated by using an excess of the amine base as a scavenger.[3]
-
Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[5] However, the overall process can be more cost-effective due to higher efficiency and reduced need for specialized acid-resistant equipment.[5]
The Methylated Cousin: Why MeFmoc-Cl is Not a Protecting Group
At first glance, 9-Methylfluorene-9-carbonyl chloride seems like a minor variation of Fmoc-Cl. However, the addition of a methyl group at the C9 position has a profound and disqualifying impact on its ability to function as a base-labile protecting group.
The entire mechanism of Fmoc deprotection hinges on the presence of the acidic proton at C9.[3] By replacing this proton with a methyl group, MeFmoc-Cl lacks the essential structural feature required for the base-induced β-elimination pathway. There is no acidic proton for piperidine or another base to abstract, and thus, the deprotection mechanism cannot be initiated. The MeFmoc group, if used to protect an amine, would be exceptionally stable to basic conditions, rendering it unsuitable for the iterative nature of peptide synthesis.
The True Calling of MeFmoc-Cl: A Solid Carbon Monoxide Source (COgen)
While unsuitable for amine protection, the unique structure of MeFmoc-Cl makes it an excellent precursor for the in situ generation of carbon monoxide, a critical reagent in many carbonylation reactions. Commercially known as COgen, this stable, crystalline solid provides a safer and more convenient alternative to handling highly toxic CO gas.[6]
Upon treatment with a palladium catalyst and a base, MeFmoc-Cl undergoes decarbonylation to release a near-stoichiometric amount of carbon monoxide.[7] This controlled release allows for a wide range of palladium-catalyzed reactions, such as the synthesis of amides, esters, and aldehydes from aryl halides.[7][8]
Diagram: CO Generation from MeFmoc-Cl (COgen)
Caption: The palladium-catalyzed decarbonylation of MeFmoc-Cl to produce carbon monoxide gas in situ.
Advantages of MeFmoc-Cl as a CO Source:
-
Safety and Handling: As a solid, it eliminates the risks associated with storing and handling high-pressure cylinders of toxic CO gas.
-
Stoichiometric Control: Allows for the precise generation of the required amount of CO, avoiding large excesses.[7]
-
Broad Applicability: It is compatible with a wide range of carbonylation reactions and functional groups.[8]
Disadvantages and Cost Considerations:
-
Reagent Cost: MeFmoc-Cl is a specialty reagent and is significantly more expensive than traditional CO sources on a per-mole-of-CO basis. Its cost is justified by the safety, convenience, and control it provides, especially in a research or discovery setting.
-
Catalyst Requirement: Requires a palladium catalyst for CO release, adding to the overall reaction cost.
Comparative Cost and Application Analysis
The following table summarizes the key differences and provides a cost-benefit framework for selecting between these reagents and other common protecting groups. Prices are approximate and can vary significantly between suppliers and by quantity.
| Reagent | Primary Application | Key Advantage | Key Disadvantage | Approx. Cost (USD/25g) |
| Fmoc-Cl | Nα-Amine Protection | Mild, base-labile deprotection | Dibenzofulvene side reactions | $45 - $100 |
| MeFmoc-Cl (COgen) | In Situ CO Generation | Solid, safe CO source | High reagent cost | $500 - $600[6] |
| Boc-Anhydride | Nα-Amine Protection | Low cost, stable | Requires strong acid for deprotection | $30 - $60 |
| Cbz-Cl | Nα-Amine Protection | Stable to many conditions | Requires hydrogenolysis for deprotection | $30 - $50 |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Aminocarbonylation of an Aryl Halide using MeFmoc-Cl (COgen)
Objective: To synthesize an N-aryl amide from an aryl iodide using MeFmoc-Cl as a CO source.
Materials:
-
Aryl iodide (1.0 mmol)
-
Amine (1.2 mmol)
-
9-Methylfluorene-9-carbonyl chloride (MeFmoc-Cl, 1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Two-chamber reactor (e.g., COware®)
Procedure:
-
In the CO-generating chamber of the reactor, add MeFmoc-Cl.
-
In the reaction chamber, add the aryl iodide, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Evacuate and backfill both chambers with argon.
-
To the reaction chamber, add the amine and anhydrous dioxane via syringe.
-
To the CO-generating chamber, add a solution of a palladium catalyst and base in dioxane to initiate CO release.
-
Seal the reactor and heat the reaction chamber to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, vent the reactor in a fume hood, and work up the reaction mixture to isolate the amide product.
Diagram: Decision Tree for Amine Protection Strategy
Caption: A simplified decision-making flowchart for choosing a common amine protecting group based on peptide stability.
Conclusion
The comparative analysis of 9-Methylfluorene-9-carbonyl chloride and its unmethylated precursor, Fmoc-Cl, offers a compelling lesson in structure-function relationships. While Fmoc-Cl remains a pillar of modern peptide synthesis, its utility is entirely dependent on the acidic proton at C9, which facilitates its base-catalyzed removal. The substitution of this proton with a methyl group in MeFmoc-Cl completely obstructs this deprotection pathway, rendering it unsuitable for use as a protecting group in this context.
However, this structural modification simultaneously unlocks a new and valuable function. As a safe, solid, and controllable source of carbon monoxide, MeFmoc-Cl (COgen) empowers chemists to perform a vast array of carbonylation reactions without the hazards of gaseous CO. The cost-benefit analysis is therefore not one of direct competition, but of distinct applications. For peptide synthesis, the Fmoc strategy remains a superior choice where mild deprotection is paramount. For palladium-catalyzed carbonylations, the high cost of MeFmoc-Cl is weighed against the significant benefits of safety and convenience. Understanding this fundamental divergence is key to leveraging the full potential of both of these valuable fluorenyl-based reagents in the synthetic chemist's toolkit.
References
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine.
- Fields, G.B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Skrydstrup, T., et al. (2012). Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including C-13- and D-Isotope Labeling. The Journal of Organic Chemistry, 77(8), 3793–3799.
-
Li, W., O’Brien-Simpson, N. M., Hossain, M. A., & Wade, J. D. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276.
-
Sigma-Aldrich. 9-Methyl-9H-fluorene-9-carbonyl chloride.
-
Sigma-Aldrich. 9-Fluorenylmethoxycarbonyl chloride.
-
PubChem. 9-Methylfluorene-9-carbonyl chloride.
- Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
ChemPep Inc. Overview of Fmoc Amino Acids.
-
PNAS. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups.
-
Skrydstrup, T., et al. (2016). The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research, 49(4), 594–605.
-
Lubell, W. D., et al. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Current Organic Synthesis, 7(5), 428–446.
-
Carl ROTH. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
-
Organic Chemistry Portal. Amide synthesis by aminocarbonylation.
-
Alkali Scientific. 9-Methyl-9H-fluorene-9-carbonyl chloride.
-
ChemicalBook. 9-Methylfluorene-9-carbonyl chloride.
-
Thomas Scientific. Fmoc-Cl; 9-Fluorenylmethyloxycarbonyl chloride.
-
Frontiers. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Wikipedia. Benzyl chloroformate.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. thomassci.com [thomassci.com]
A Comparative Guide to 9-Methylfluorene-9-carbonyl Chloride and its Alternatives for Analytical Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the derivatization of analytes is a critical step to enhance their detectability and separation. This guide provides an in-depth comparison of 9-Methylfluorene-9-carbonyl chloride and its established alternatives as derivatizing agents. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the chemistry that drives these powerful analytical tools.
The "Why" of Derivatization: Enhancing Analytical Visibility
Many molecules of interest in pharmaceutical and biological research, such as alcohols, amines, and amino acids, lack the necessary chromophores or fluorophores for sensitive detection by common HPLC detectors like UV-Vis or fluorescence detectors. Derivatization addresses this by chemically modifying the analyte to attach a "tag" that imparts desirable properties, such as strong UV absorbance or fluorescence, leading to significantly improved sensitivity and selectivity.
9-Methylfluorene-9-carbonyl Chloride: A Reagent of Untapped Potential in Derivatization
9-Methylfluorene-9-carbonyl chloride is a reactive compound primarily recognized for its role as a solid, stable source of carbon monoxide in palladium-catalyzed carbonylation reactions, where it is marketed as "COgen".[1] Its utility extends to the synthesis of ketones, amides, and esters.[1] Structurally similar to the well-known derivatizing agent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 9-Methylfluorene-9-carbonyl chloride holds theoretical promise as a fluorescent labeling agent. The fluorene core is known for its inherent fluorescence, a property that can be harnessed for sensitive detection.
The reactivity of the carbonyl chloride group allows for straightforward reactions with nucleophiles such as primary and secondary amines, as well as alcohols, to form stable amide and ester linkages, respectively. This reaction forms the basis of its potential as a pre-column derivatization reagent for HPLC.
Proposed Derivatization Mechanism
The derivatization reaction with 9-Methylfluorene-9-carbonyl chloride is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide or ester derivative.
Caption: Proposed reaction of 9-Methylfluorene-9-carbonyl chloride with an amine or alcohol.
Established Alternatives: A Performance Benchmark
To objectively evaluate the potential of 9-Methylfluorene-9-carbonyl chloride, it is essential to compare it against well-established derivatizing agents. Here, we focus on three widely used reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Dansyl chloride, and o-Phthalaldehyde (OPA).
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Fmoc-Cl is a cornerstone reagent for the pre-column derivatization of primary and secondary amines, particularly amino acids, for HPLC analysis with fluorescence detection.[2]
-
Reaction Mechanism: Similar to 9-Methylfluorene-9-carbonyl chloride, Fmoc-Cl reacts with amines via nucleophilic acyl substitution to form highly fluorescent and stable carbamate derivatives.
-
Advantages:
-
High Sensitivity: The fluorenyl group provides a strong fluorophore.
-
Good Stability: The resulting derivatives are generally stable.
-
Selectivity: Primarily reacts with primary and secondary amines.
-
-
Disadvantages:
-
By-products: The reaction can produce by-products like 9-fluorenylmethanol, which can interfere with the analysis.[1]
-
Excess Reagent: Requires removal or quenching of excess reagent to avoid interference.
-
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
Dansyl chloride is another widely used reagent for the derivatization of primary and secondary amines, phenols, and thiols.
-
Reaction Mechanism: Dansyl chloride reacts with the nucleophilic groups of analytes under alkaline conditions to form stable, fluorescent sulfonamide derivatives.
-
Advantages:
-
Versatility: Reacts with a broader range of functional groups.
-
Cost-effective: Generally less expensive than Fmoc-Cl.
-
-
Disadvantages:
-
Slower Reaction: The derivatization reaction can be slow, often requiring elevated temperatures.
-
Multiple Derivatives: Can sometimes produce multiple derivatives with the same analyte, complicating analysis.
-
pH Sensitivity: The reaction is highly pH-dependent.
-
o-Phthalaldehyde (OPA)
OPA is a popular reagent for the derivatization of primary amines and amino acids, typically in the presence of a thiol.
-
Reaction Mechanism: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Advantages:
-
Rapid Reaction: Derivatization is very fast, often complete within minutes at room temperature.
-
High Sensitivity: The isoindole product is intensely fluorescent.
-
Selectivity: Specific for primary amines.
-
-
Disadvantages:
-
Derivative Instability: The resulting derivatives can be unstable, requiring prompt analysis.
-
No Reaction with Secondary Amines: Does not react with secondary amines like proline without a prior oxidation step.
-
Comparative Analysis: A Head-to-Head Look
| Feature | 9-Methylfluorene-9-carbonyl chloride (Predicted) | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Dansyl chloride | o-Phthalaldehyde (OPA) |
| Target Analytes | Primary & secondary amines, alcohols | Primary & secondary amines | Primary & secondary amines, phenols, thiols | Primary amines |
| Reaction Speed | Likely rapid | Rapid (minutes) | Slower (30-120 min), often requires heat | Very rapid (seconds to minutes) |
| Derivative Stability | Predicted to be stable | Generally stable | Stable | Unstable |
| Detection Method | Fluorescence (predicted), UV | Fluorescence, UV | Fluorescence, UV | Fluorescence |
| Key Advantages | Potential for high sensitivity, stable derivatives | High sensitivity, good stability | Versatility, cost-effective | Very rapid reaction, high sensitivity |
| Key Disadvantages | Lack of established protocols and data | By-product formation, excess reagent interference | Slower reaction, potential for multiple derivatives | Derivative instability, no reaction with secondary amines |
Experimental Protocols: A Practical Guide
Hypothetical Protocol for Derivatization with 9-Methylfluorene-9-carbonyl chloride
Disclaimer: This is a theoretical protocol and requires optimization and validation.
-
Sample Preparation: Dissolve the analyte (e.g., an amine or alcohol) in a suitable solvent (e.g., acetonitrile).
-
Reagent Solution: Prepare a solution of 9-Methylfluorene-9-carbonyl chloride in an aprotic solvent like acetonitrile.
-
Buffering: Add a basic buffer (e.g., borate buffer, pH 9-10) to the analyte solution to facilitate the reaction.
-
Derivatization: Add an excess of the 9-Methylfluorene-9-carbonyl chloride solution to the buffered analyte solution. Vortex and allow the reaction to proceed at room temperature for an estimated 10-30 minutes.
-
Quenching: Quench the excess reagent by adding a primary amine like glycine or by acidification.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector.
Established Protocol for Derivatization with Fmoc-Cl
-
Sample Preparation: Dissolve the amino acid sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).
-
Reagent Solution: Prepare a solution of Fmoc-Cl in acetone or acetonitrile.
-
Derivatization: Add the Fmoc-Cl solution to the sample solution. Vortex and let the reaction proceed at room temperature for 1-10 minutes.
-
Quenching: Add a solution of a primary amine (e.g., 1-aminoadamantane) to react with the excess Fmoc-Cl.
-
Extraction: Extract the derivatives with a non-polar solvent (e.g., pentane or hexane) to remove excess reagent and by-products.
-
HPLC Analysis: Inject the aqueous layer containing the Fmoc-amino acid derivatives into the HPLC system.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
